Dimethyl 3-methylglutarate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334094 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-37-7 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Dimethyl 3-Methylglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 3-methylglutarate, a versatile diester with applications in organic synthesis, particularly in the preparation of chiral molecules relevant to drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for a key chemoenzymatic synthesis.
Core Properties of this compound
This compound, also known as dimethyl 3-methylpentanedioate, is a combustible liquid at room temperature.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 19013-37-7 | [2][3] |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 110 °C at 19 mmHg | [1] |
| Density | 1.052 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.425 | [1] |
| Flash Point | 97.0 °C (206.6 °F) - closed cup | [1] |
Applications in Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules. Notably, it is a precursor in the production of:
-
(R,Z)-Muscenone: A valuable ingredient in the fragrance industry.
-
Verrucarinic acid derivatives: A class of compounds with potential biological activities.
-
(R)- and (S)-4-amino-3-methylbutanoic acids: Chiral GABA analogs with applications in neuroscience research.
The synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids is a prime example of a chemoenzymatic approach, leveraging the stereoselectivity of enzymes for asymmetric synthesis.
Experimental Protocols: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids
This section details the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids starting from this compound. The key step is the enantioselective hydrolysis of the prochiral diester using pig liver esterase (PLE).
Step 1: Enantioselective Hydrolysis of this compound
This initial step utilizes pig liver esterase to selectively hydrolyze one of the enantiotopic ester groups of this compound, yielding the (R)-monoester.
Methodology:
-
A suspension of pig liver esterase in a phosphate buffer solution (pH 7.0) is prepared.
-
This compound is added to the enzyme suspension.
-
The reaction mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a sodium hydroxide solution.
-
The reaction progress is monitored until one equivalent of the base has been consumed, indicating the completion of the hydrolysis.
-
Upon completion, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield the crude methyl (R)-3-(methoxycarbonylmethyl)butanoate.
Caption: Workflow for the enantioselective hydrolysis of this compound.
Subsequent Conversion to (R)- and (S)-4-Amino-3-methylbutanoic Acid
The resulting (R)-monoester is then converted to the target chiral amino acids through standard organic transformations.
-
For (R)-4-amino-3-methylbutanoic acid: The remaining ester group of the (R)-monoester is converted to an amine.
-
For (S)-4-amino-3-methylbutanoic acid: The carboxylic acid group of the (R)-monoester is converted to an amine.
Caption: Synthetic pathways from the (R)-monoester to the target chiral amino acids.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]
-
Personal Protective Equipment (PPE):
-
In case of exposure:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
References
Spectroscopic Profile of Dimethyl 3-methylglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 3-methylglutarate (CAS No. 19184-67-9), also known as Dimethyl 3,3-dimethylpentanedioate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering available spectroscopic data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
The following prominent absorption peaks were identified from the gas-phase FT-IR spectrum available in the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (ester) |
Table 2: Mass Spectrometry (MS) Data
The mass spectrum for this compound is available in the NIST Chemistry WebBook. The data is typically acquired using electron ionization (EI). While a detailed fragmentation pattern is best viewed on the database, key expected fragments are outlined below.
| m/z | Putative Fragment Ion |
| 188 | [M]⁺ (Molecular Ion) |
| 157 | [M - OCH₃]⁺ |
| 129 | [M - COOCH₃]⁺ |
| 115 | [M - CH₂COOCH₃]⁺ |
| 87 | [CH₃OOC-CH₂]⁺ |
| 74 | [CH₃OOC-H]⁺ (McLafferty rearrangement) |
| 59 | [COOCH₃]⁺ |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the latest search, experimental ¹H and ¹³C NMR data for this compound were not available in the public spectral databases accessed, including the Spectral Database for Organic Compounds (SDBS). Predicted spectra for similar compounds can be found in resources like the Human Metabolome Database, but authenticated experimental data for this specific molecule remains elusive.
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample.
1. Sample Preparation:
-
Approximately 5-20 mg of the analyte is accurately weighed for ¹H NMR, while a higher concentration of 20-50 mg is typically required for ¹³C NMR.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
2. Instrument Setup and Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field is "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
3. Data Processing:
-
The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts of the peaks are referenced to the internal standard (e.g., TMS at 0 ppm).
-
The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This section describes a common method for obtaining the IR spectrum of a liquid sample.
1. Sample Preparation:
-
For a neat liquid, a single drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to create a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
2. Instrument Setup and Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂ and H₂O) and the sample holder.
-
The prepared sample is placed in the instrument's sample compartment.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
3. Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.
-
The positions of the absorption bands (in cm⁻¹) and their relative intensities are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
The following outlines a typical procedure for obtaining an electron ionization mass spectrum.
1. Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
The sample is vaporized by heating under a high vacuum.
2. Ionization:
-
The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This process, known as electron ionization (EI), is a "hard" ionization technique that causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces extensive fragmentation.
3. Mass Analysis:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection and Spectrum Generation:
-
An ion detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, which displays the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl 3-methylglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-methylglutarate is a diester of significant interest in organic synthesis and as a building block for various specialty chemicals. Its unique structural features, including two ester functionalities and a chiral center at the 3-position (in its enantiomerically pure forms), make it a versatile precursor for the synthesis of a wide range of molecules, from fragrances to pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on experimental details and potential applications in research and development.
Chemical and Physical Properties
This compound is a colorless liquid with a faint, pleasant odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Linear Formula | CH₃CH(CH₂CO₂CH₃)₂ | |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 19013-37-7 | [1] |
| IUPAC Name | dimethyl 3-methylpentanedioate | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 110 °C at 19 mmHg | [2] |
| Density | 1.052 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.425 | [2] |
| Flash Point | 97.00 °C (206.6 °F) - closed cup | |
| Solubility | Soluble in most organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [3] |
Chemical Reactivity
The reactivity of this compound is primarily dictated by its two ester functional groups and the presence of acidic α-hydrogens. The main classes of reactions it undergoes are hydrolysis, transesterification, reduction, and reactions at the α-carbon.
Hydrolysis
The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 3-methylglutaric acid and two equivalents of methanol. This reaction is fundamental for the synthesis of derivatives of 3-methylglutaric acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent such as dioxane or THF.
-
Reaction: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Isolation: Extract the aqueous solution with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylglutaric acid.
-
Purification: The crude product can be purified by recrystallization.
| Reactant | Reagents | Conditions | Product | Yield |
| This compound | H₂O, cat. H₂SO₄ | Reflux | 3-Methylglutaric acid | Typically high |
Transesterification
Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the methyl groups of the ester with the alkyl group of the alcohol. This is a useful method for synthesizing other dialkyl 3-methylglutarates.
Experimental Protocol: Acid-Catalyzed Transesterification with Ethanol (General Procedure)
-
Setup: In a round-bottom flask equipped with a distillation apparatus, combine this compound (1 equivalent) and a large excess of absolute ethanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The methanol formed during the reaction is removed by distillation to drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction by GC to follow the disappearance of the starting material and the formation of the diethyl ester.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Isolation: Remove the excess ethanol under reduced pressure. Extract the residue with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude Diethyl 3-methylglutarate can be purified by vacuum distillation.
| Reactant | Reagents | Conditions | Product |
| This compound | Excess Ethanol, cat. H₂SO₄ | Reflux with distillation of Methanol | Diethyl 3-methylglutarate |
Reduction
The ester functionalities of this compound can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of 3-methyl-1,5-pentanediol. This diol is a valuable building block for polymers and other specialty chemicals.
Experimental Protocol: Reduction with LiAlH₄ (Adapted from a similar procedure)
-
Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with ether or THF.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-methyl-1,5-pentanediol can be purified by vacuum distillation.[4]
| Reactant | Reagents | Conditions | Product | Yield |
| This compound | 1) LiAlH₄ in dry ether/THF2) H₂O, NaOH(aq), H₂O | 0 °C to reflux | 3-Methyl-1,5-pentanediol | Good to high |
Reactions at the α-Carbon
The hydrogens on the carbons adjacent to the ester carbonyls (α-hydrogens) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
As this compound is a 1,6-diester, it can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a five-membered cyclic β-keto ester. This reaction is a powerful tool for the synthesis of cyclopentanone derivatives.
Experimental Protocol: Dieckmann Condensation (General Procedure)
-
Setup: In a dry flask under an inert atmosphere, place a strong base such as sodium hydride or sodium ethoxide in a suitable anhydrous solvent (e.g., toluene, THF, or ethanol for sodium ethoxide).
-
Addition of Diester: Slowly add a solution of this compound in the same solvent to the base at a controlled temperature (often elevated to initiate the reaction).
-
Reaction: Stir the mixture at reflux for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture and quench by pouring it into an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) with cooling.
-
Isolation: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The resulting cyclic β-keto ester can be purified by vacuum distillation or chromatography.
The enolate formed from this compound can be alkylated by reaction with an alkyl halide. This allows for the introduction of various substituents at the α-positions, further increasing the molecular complexity.
Experimental Protocol: α-Alkylation (General Procedure)
-
Enolate Formation: In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for a period to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution at low temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the α-alkylated product by chromatography or distillation.
Biological Relevance of the Hydrolysis Product
While this compound itself is primarily a synthetic intermediate, its hydrolysis product, 3-methylglutaric acid, is of biological significance. Elevated levels of 3-methylglutaric acid in urine are associated with certain inborn errors of metabolism, particularly those affecting the catabolism of the amino acid leucine.[5][6] It is also linked to disorders of mitochondrial energy metabolism through a proposed "acetyl-CoA diversion pathway".[6]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its reactivity, centered around its ester groups and α-carbons, allows for a wide array of chemical transformations, including hydrolysis, transesterification, reduction, and carbon-carbon bond formation. The detailed experimental guidelines provided in this guide offer a starting point for researchers to explore the synthetic potential of this compound. Furthermore, the biological relevance of its hydrolysis product highlights the broader importance of glutarate derivatives in understanding metabolic pathways and associated disorders. Careful consideration of the reaction conditions and purification techniques is essential for achieving high yields and purity in the synthesis of its derivatives.
References
- 1. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19013-37-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 6. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of Dimethyl 3-Methylglutarate: A Technical Guide for Researchers
An In-depth Exploration of a Versatile C6 Building Block in the Synthesis of Heterocycles, Chiral Molecules, and Bioactive Compounds
For researchers, scientists, and professionals in drug development, the identification of versatile and readily available starting materials is paramount to the efficient synthesis of novel molecular entities. Dimethyl 3-methylglutarate, a C6-dicarboxylic acid ester, has emerged as a valuable and flexible building block in organic synthesis. Its prochiral center and the reactivity of its dual ester functionalities allow for a diverse range of chemical transformations, providing access to a variety of carbocyclic and heterocyclic scaffolds, as well as chiral molecules of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in the laboratory.
Synthesis of this compound
The preparation of this compound is typically achieved through the straightforward esterification of 3-methylglutaric acid.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Methylglutaric acid | Methanol, Sulfuric acid (catalytic), Reflux | This compound | High | General Knowledge |
A general experimental protocol for this transformation is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylglutaric acid (1 equivalent).
-
Reagent Addition: Add an excess of methanol (e.g., 10 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.
Key Synthetic Transformations and Applications
This compound serves as a precursor for a variety of important chemical structures. Its reactivity is centered around its two ester groups and the methylene carbons alpha to them.
Dieckmann Condensation: Access to Cyclic β-Keto Esters
The intramolecular cyclization of dialkyl esters, known as the Dieckmann condensation, is a powerful tool for the formation of five- and six-membered rings.[1][2][3][4][5] When applied to this compound, this reaction yields a substituted cyclohexanone derivative, a valuable intermediate for further functionalization.
The general workflow for a Dieckmann condensation of this compound is depicted below.
Figure 1: Workflow for the Dieckmann Condensation of this compound.
Table 2: Dieckmann Condensation of this compound
| Starting Material | Base | Solvent | Product | Yield | Reference |
| This compound | Sodium ethoxide | Ethanol | Methyl 4-methyl-3-oxocyclohexane-1-carboxylate | Good | [2][4] |
| This compound | Sodium hydride | Toluene | Methyl 4-methyl-3-oxocyclohexane-1-carboxylate | High | [1] |
Experimental Protocol: Dieckmann Condensation of this compound
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Substrate Addition: Under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in absolute ethanol dropwise to the stirred base solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute hydrochloric acid.
-
Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.[6]
Reduction to Diols and Lactones
The ester functionalities of this compound can be readily reduced to the corresponding diol, 3-methyl-1,5-pentanediol, using powerful reducing agents like lithium aluminum hydride (LAH). This diol is a useful precursor for the synthesis of polymers and other functionalized molecules.
Furthermore, selective reduction and subsequent cyclization can lead to the formation of 3-methyl-δ-valerolactone, a valuable chiral building block.
Figure 2: Reduction and Lactonization Pathways from this compound.
Table 3: Reduction and Lactonization of this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Product | Yield | Reference |
| 3-Methylglutaric anhydride | NaBH4, THF | 3-Methyl-δ-valerolactone | Good | General Knowledge |
| This compound | LiAlH4, THF | 3-Methyl-1,5-pentanediol | High | General Knowledge |
Synthesis of Heterocycles: Precursors to Piperidines and GABA Analogs
The dicarboxylic acid structure of 3-methylglutaric acid, readily obtained from the hydrolysis of its dimethyl ester, makes it an excellent starting point for the synthesis of various heterocyclic compounds, including piperidines and derivatives of γ-aminobutyric acid (GABA). These structural motifs are prevalent in a wide range of pharmaceuticals.
The synthesis of substituted piperidines can be achieved through a multi-step sequence involving the reduction of the carboxylic acid groups to alcohols, conversion to a leaving group, and subsequent cyclization with an amine.[7]
Moreover, derivatives of 3-methylglutaric acid are key intermediates in the synthesis of GABA analogs, which are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8][9] The synthesis of these analogs often involves the stereoselective functionalization of the glutaric acid backbone.
Application in Drug Development: GABA Analog Synthesis and Signaling Pathways
The synthesis of GABA analogs is a significant application of 3-methylglutaric acid derivatives. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs can modulate GABAergic signaling.[10][11][12][13]
Figure 3: Simplified GABAergic Signaling Pathway.
GABA analogs synthesized from 3-methylglutaric acid derivatives can interact with components of this pathway, such as GABA receptors or the enzymes involved in GABA metabolism, to produce their therapeutic effects. For instance, some analogs may act as agonists at GABA receptors, mimicking the effect of GABA and leading to increased neuronal inhibition.
Conclusion
This compound is a cost-effective and synthetically versatile starting material with significant potential for the construction of complex molecular architectures. Its utility in the synthesis of cyclic ketones, diols, lactones, and as a precursor to important heterocyclic systems like piperidines and GABA analogs, underscores its value to the research and drug development community. The experimental protocols and synthetic workflows provided in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this valuable C6 building block.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. γ-Aminobutyric acid (GABA) signalling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
A Proposed Biological Activity Screening Strategy for Dimethyl 3-methylglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-methylglutarate is a dicarboxylic acid ester with limited documented biological activity. However, its structural analogs, such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid, are known to modulate key cellular pathways, including mitochondrial function and cholesterol biosynthesis. This technical guide outlines a proposed screening strategy to elucidate the potential biological activities of this compound, drawing upon the known effects of its chemical relatives. Detailed experimental protocols for relevant assays are provided, along with a proposed workflow for a comprehensive biological activity screening cascade.
Introduction
This compound (DM3MG) is the dimethyl ester of 3-methylglutaric acid. While its primary applications to date have been in chemical synthesis and as a solvent, its structural similarity to biologically active dicarboxylic acids warrants an investigation into its potential pharmacological effects. Notably, 3-methylglutaric acid (3-MGA) is a known inhibitor of mitochondrial function and Na+/K+-ATPase, and an inducer of reactive oxygen species (ROS)[1]. Furthermore, 3-hydroxy-3-methylglutaric acid (HMGA) is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.
This guide proposes a systematic approach to screen for the biological activity of this compound, focusing on the pathways influenced by its structural analogs.
Potential Biological Activities and Screening Targets
Based on the activities of related compounds, the following biological activities are proposed as primary screening targets for this compound.
Mitochondrial Function
3-Methylglutaric acid is associated with compromised mitochondrial energy metabolism[2][3]. Therefore, a primary focus of a screening campaign for DM3MG should be the assessment of its effects on mitochondrial function.
Na+/K+-ATPase Activity
The inhibition of Na+/K+-ATPase by 3-methylglutaric acid suggests that DM3MG may also interact with this crucial ion pump.
Oxidative Stress
The induction of ROS by 3-methylglutaric acid points to a potential for DM3MG to modulate cellular redox homeostasis.
HMG-CoA Reductase Activity
Given that HMGA is a known inhibitor of HMG-CoA reductase, it is plausible that DM3MG could exhibit similar activity, potentially impacting cholesterol biosynthesis.
Proposed Experimental Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound.
Data Presentation: Activities of Related Compounds
The following table summarizes the known quantitative data for biological activities of compounds structurally related to this compound. This data serves as a benchmark for the proposed screening efforts.
| Compound | Assay | Target/System | Activity | Reference |
| 3-Methylglutaric acid | Mitochondrial Respiration | Rat Cortical Synaptosomes | Inhibition of Resazurin reduction by 25% at 0.1-5.0 mM | MedChemExpress |
| 3-Methylglutaric acid | Na+/K+-ATPase Activity | Rat Cortical Synaptosomes | 30% inhibition | MedChemExpress |
| 3-Methylglutaric acid | ROS Production | Rat Cortical Synaptosomes | 30% increase in DCFH oxidation | MedChemExpress |
| 3-Hydroxy-3-methylglutaric acid | HMG-CoA Reductase Activity | In vitro / In vivo | Competitive inhibitor | [4] |
| Dimethyl α-ketoglutarate | Cell Viability (MTT Assay) | HSC-T6 cells | Cytotoxic at concentrations > 16 mM | [5] |
| Dimethyl α-ketoglutarate | Cell Viability (MTT Assay) | BRL-3A cells | Cytotoxic at concentrations > 18 mM | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key proposed experiments.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
-
Reagents:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
-
Procedure:
-
Prepare a reaction mixture containing HMG-CoA Reductase Assay Buffer and NADPH.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control inhibitor.
-
Add the HMG-CoA reductase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.
-
Reagents:
-
H2DCFDA probe
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Positive control (e.g., hydrogen peroxide or Antimycin A)
-
Adherent or suspension cells
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with H2DCFDA solution (e.g., 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add phenol red-free medium containing the test compound at various concentrations. Include vehicle and positive controls.
-
Incubate for the desired time period (e.g., 1-24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to cell number (e.g., using a parallel cytotoxicity assay like MTT or by staining with a nuclear dye like Hoechst).
-
Express ROS production as a percentage of the vehicle control.
-
Na+/K+-ATPase Inhibition Assay
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.
-
Reagents:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl2)
-
ATP (substrate)
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for determining specific activity)
-
Test compound (this compound)
-
Malachite green reagent for phosphate detection
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each test compound concentration, prepare two sets of wells: one with and one without ouabain.
-
Add the Na+/K+-ATPase enzyme preparation to all wells.
-
Add the test compound at various concentrations.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the malachite green reagent, which also serves to detect the liberated phosphate.
-
Measure the absorbance at ~620-660 nm.
-
-
Data Analysis:
-
Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain (non-specific ATPases) from the total activity.
-
Determine the percent inhibition of the specific Na+/K+-ATPase activity by the test compound.
-
Calculate the IC50 value.
-
Mitochondrial Function Assays
A panel of assays is recommended to comprehensively assess mitochondrial function.
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Use a fluorescent dye such as JC-1 or TMRE.
-
Treat cells with this compound and measure the change in fluorescence, which reflects alterations in ΔΨm. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Use an extracellular flux analyzer (e.g., Seahorse).
-
Measure the basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cells treated with this compound.
-
-
Cellular ATP Level Assay:
-
Use a luciferase-based ATP detection kit.
-
Measure the total cellular ATP levels in cells treated with this compound to assess the overall impact on energy production.
-
Conclusion
While there is a paucity of data on the biological activities of this compound, its structural relationship to known bioactive molecules suggests several plausible pharmacological targets. The proposed screening strategy, encompassing assays for mitochondrial function, Na+/K+-ATPase activity, ROS production, and HMG-CoA reductase inhibition, provides a robust framework for a comprehensive initial evaluation. The detailed protocols and workflows in this guide are intended to facilitate the investigation of this compound's biological potential and to guide future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Cellular Energy: A Technical Guide to the Role of 3-Methylglutarate in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-methylglutarate, the dimethyl ester of 3-methylglutaric acid, serves as a chemical derivative for research and analytical purposes. However, the core biological significance lies with its corresponding acid, 3-methylglutaric acid (3-MG), and its CoA ester, 3-methylglutaryl-CoA (3-MG-CoA). These molecules are pivotal intermediates and biomarkers in several key metabolic pathways. Their accumulation is indicative of specific inborn errors of metabolism, offering a diagnostic window into cellular energy dysfunction. This technical guide provides an in-depth exploration of the metabolic roles of 3-methylglutarate, its associated pathways, quantitative data, and the experimental protocols used for its study.
Core Metabolic Pathways Involving 3-Methylglutarate
3-Methylglutaric acid and its derivatives are primarily associated with two major metabolic contexts: the catabolism of the branched-chain amino acid leucine and a proposed alternative pathway that becomes significant under conditions of mitochondrial stress.
Leucine Catabolism
Under normal physiological conditions, the breakdown of leucine generates acetyl-CoA and acetoacetate, which can be used for energy production. 3-Methylglutaconyl-CoA is a key intermediate in this pathway. A side reaction involving the reduction of the α-β trans double bond in 3-methylglutaconyl-CoA is thought to be the source of 3-methylglutaryl-CoA, which is then hydrolyzed to 3-methylglutaric acid.[1][2][3]
The accumulation of 3-methylglutaric acid in this context is a hallmark of two primary genetic disorders:
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: A defect in the HMGCL gene prevents the conversion of HMG-CoA to acetyl-CoA and acetoacetate.[4][5][6] This leads to the buildup of upstream intermediates, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-methylglutaric acid, which are excreted in the urine.[1][7]
-
3-Methylglutaconyl-CoA Hydratase Deficiency: A deficiency in the AUH enzyme, which hydrates 3-methylglutaconyl-CoA to HMG-CoA, also causes an accumulation of upstream metabolites, including 3-methylglutaconic acid and 3-methylglutaric acid.[1][8][9]
References
- 1. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 4. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. babysfirsttest.org [babysfirsttest.org]
- 6. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]
- 7. 3-Hydroxy-3-methylglutaric aciduria: response to carnitine therapy and fat and leucine restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Dimethyl 3-Methylglutarate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of Dimethyl 3-methylglutarate, a significant ester compound. It details the compound's physical and chemical properties, outlines key historical synthesis methodologies with detailed experimental protocols, and presents this information in a structured format for clarity and ease of use. The document is intended to serve as a technical resource for professionals in research, chemical synthesis, and pharmaceutical development.
Compound Identification and Properties
This compound, also known by its IUPAC name dimethyl 3-methylpentanedioate, is a diester with the chemical formula C₈H₁₄O₄.[1] It serves as a valuable building block in various chemical syntheses.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1][3] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 19013-37-7 | [1] |
| Appearance | Liquid | |
| Density | 1.052 g/mL at 25 °C | [2] |
| Boiling Point | 110 °C at 19 mmHg | [2] |
| Refractive Index | n20/D 1.425 | [2] |
| Flash Point | 97.00 °C (closed cup) |
Table 2: Spectroscopic and Analytical Data
| Data Type | Key Identifiers/Features | Reference |
| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [1] |
| ¹³C NMR | Spectrum available in the literature (J. Org. Chem. 41, 1504, 1976). | [1] |
| Mass Spec (GC-MS) | Major m/z peaks: 114, 101, 143. | [1] |
| IR Spectra | ATR-IR spectrum available from Aldrich. | [1] |
| Kovats Retention Index | Standard non-polar: 1137, 1144.8 | [1] |
Historical Synthesis Pathways
The synthesis of this compound is intrinsically linked to the preparation of its parent compound, 3-methylglutaric acid. Historically, the primary route to the diester involves the direct esterification of the corresponding dicarboxylic acid. Therefore, understanding the synthesis of the acid precursor is crucial.
A well-documented historical method for producing the structurally related 3,3-dimethylglutaric acid involves the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione).[4] One established procedure utilizes sodium hypochlorite as the oxidizing agent.[5]
References
- 1. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19013-37-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Navigating the Safety Profile of Dimethyl 3-methylglutarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and precautionary measures for Dimethyl 3-methylglutarate. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or industrial setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound and the closely related Dimethyl glutarate.
| Property | This compound | Dimethyl glutarate |
| Molecular Formula | C8H14O4[1][2] | C7H12O4[3] |
| Molecular Weight | 174.19 g/mol [1][4] | 160.17 g/mol [3] |
| Boiling Point | 110 °C at 19 mmHg[4] | 210 - 215 °C at 760 mmHg[3] |
| Density | 1.052 g/mL at 25 °C[4] | 1.087 g/cm³ (20 °C)[5] |
| Flash Point | Not available | 109.00 °C[5] |
| Melting Point | Not available | -38 °C[5] |
| Vapor Pressure | Not available | 8.3 Pa (20 °C)[5] |
| Solubility | Soluble in water[3] | 4.3 g/l[5] |
| Appearance | Colorless liquid | Colorless liquid |
Toxicological Data
| Metric | Value (for Dimethyl glutarate) | Species | Route |
| LD50 (Oral) | 8191 mg/kg[5] | Rat | Oral |
| LD50 (Dermal) | > 2250 mg/kg[5] | Rabbit | Dermal |
GHS Hazard Statements for Related Compounds: For 3,3-Dimethylglutaric acid, a related compound, the following GHS hazard statements have been reported:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Given these classifications for a similar molecule, it is prudent to assume that this compound may also cause skin, eye, and respiratory irritation.
Experimental Protocols for Safety Assessment
The toxicological data presented are typically generated following standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of key guidelines relevant to the assessment of substances like this compound.
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to determine the acute oral toxicity of a substance.[4][7]
-
Principle: A stepwise procedure is employed using a small number of animals per step to obtain enough information on the acute toxicity to classify the substance.[4]
-
Methodology:
-
The test substance is administered orally to a group of three animals of a single sex (usually females) at a defined dose.[4]
-
The presence or absence of compound-related mortality or moribundity determines the next step.[4]
-
If mortality is observed, the next test is conducted at a lower dose. If no mortality is observed, a higher dose is used.
-
Animals are fasted before the administration of the substance by gavage.[4]
-
Observations are made for up to 14 days.[4]
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[8][9][10]
-
Principle: The substance is applied to the skin of an animal, and the degree of irritation is evaluated at specified intervals.[9]
-
Methodology:
-
A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[9]
-
The exposure period is typically 4 hours, after which the substance is removed.[9]
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application, and observations continue for up to 14 days.[9]
-
A tiered testing strategy is recommended, starting with a weight-of-the-evidence analysis and in vitro tests before proceeding to in vivo testing.[8]
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This in vitro method provides an alternative to animal testing for skin irritation.[1][11][12]
-
Principle: The test uses a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin. The potential of a chemical to cause skin irritation is determined by its effect on cell viability.[1][11]
-
Methodology:
-
The test chemical is applied topically to the RhE tissue.[11]
-
After a specific exposure and post-exposure incubation period, cell viability is measured using the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then quantified.[11]
-
A chemical is identified as an irritant if it reduces cell viability below a defined threshold (≤ 50%).[11]
-
Safety and Handling Precautions
Based on the available data for this compound and related compounds, the following handling precautions are recommended.
Engineering Controls
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented based on a thorough risk assessment. The following are general recommendations:
-
Eye and Face Protection: Wear chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.[13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves such as neoprene or nitrile.[13] Always inspect gloves for signs of degradation before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required. The need for respiratory protection should be determined by a qualified industrial hygienist.
Hygiene Measures
-
Wash hands thoroughly after handling the substance.[14]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[14]
-
Remove contaminated clothing promptly and wash it before reuse.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.
Logical Workflow for Handling and Emergency Response
The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental exposure.
Caption: Workflow for Safe Handling and Emergency Response.
Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety guidelines and regulations.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Dimethyl 3-methylglutarate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 3-methylglutarate, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining the solubility of this compound in a range of common laboratory solvents. Furthermore, a general qualitative solubility profile is presented based on the physicochemical properties of similar diester compounds. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.
Introduction
This compound (CAS No. 19013-37-7) is a diester with the molecular formula C8H14O4.[1][2] It serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[3] A fundamental understanding of its solubility in common laboratory solvents is crucial for its application in synthesis, purification, and formulation processes. The solubility of a compound dictates the choice of solvent for a reaction, the efficiency of extraction and crystallization, and its behavior in analytical techniques such as chromatography.
This document addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed experimental framework for researchers to determine these values in their own laboratories.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. These properties can offer initial insights into its likely solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C8H14O4 | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 110 °C at 19 mmHg | [1][3] |
| Density | 1.052 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.425 | [1][3] |
| Flash Point | 97.0 °C (closed cup) | [1] |
Qualitative and Expected Solubility Profile
While specific quantitative data is not available, the solubility of this compound can be inferred based on the principle of "like dissolves like" and the known solubility of similar diesters. As a diester, it possesses both polar (ester groups) and non-polar (alkyl chain) characteristics.
Table of Expected Qualitative Solubility:
| Solvent | Polarity | Expected Solubility |
| Water | High | Low |
| Methanol | High | Miscible / Highly Soluble |
| Ethanol | High | Miscible / Highly Soluble |
| Acetone | Medium | Miscible / Highly Soluble |
| Ethyl Acetate | Medium | Miscible / Highly Soluble |
| Dichloromethane | Medium | Miscible / Highly Soluble |
| Toluene | Low | Soluble |
| Hexane | Low | Soluble / Partially Soluble |
It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents such as acetone, ethyl acetate, and dichloromethane due to dipole-dipole interactions. Its solubility in alcohols like methanol and ethanol is also expected to be high. In non-polar solvents like hexane and toluene, solubility is likely, though potentially to a lesser extent than in more polar organic solvents. Due to the presence of the non-polar carbon backbone, its solubility in water is expected to be low.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The isothermal saturation method is a reliable and commonly employed technique.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, Toluene
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Vials with airtight seals
-
Calibrated pipettes and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)
-
Volumetric flasks
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
References
Methodological & Application
Application Note: Synthesis of Dimethyl 3-methylglutarate via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Dimethyl 3-methylglutarate, a valuable building block in organic synthesis. The method described is the Fischer-Speier esterification of 3-methylglutaric acid using methanol in the presence of an acid catalyst. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The Fischer-Speier esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols. This acid-catalyzed reaction is an equilibrium process, and the protocol described herein employs an excess of methanol to drive the reaction towards the formation of the desired diester product.
Experimental Protocol
This protocol is adapted from established procedures for Fischer-Speier esterification of dicarboxylic acids.
Materials:
-
3-methylglutaric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylglutaric acid (e.g., 14.6 g, 0.1 mol).
-
Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 100 mL, approx. 2.5 mol).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO2 gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-methylglutaric acid | - |
| Molecular Weight | 146.14 g/mol | - |
| Product | This compound | - |
| Molecular Weight | 174.19 g/mol | - |
| Typical Yield | 85-95% | Adapted from similar esterifications |
| Boiling Point | 110 °C at 19 mmHg | [1] |
| Density | 1.052 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.425 | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Fischer-Speier Esterification.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing Dimethyl 3-Methylglutarate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 3-methylglutarate and related prochiral compounds in asymmetric synthesis. The primary focus is on enzymatic desymmetrization, a powerful technique for producing enantiomerically enriched chiral building blocks crucial for the development of pharmaceuticals and other fine chemicals.
Introduction to Asymmetric Desymmetrization
The desymmetrization of prochiral molecules is a highly efficient strategy in asymmetric synthesis, allowing for the creation of stereogenic centers with high enantioselectivity. This compound and its derivatives are ideal substrates for this approach due to their prochiral nature. Enzymatic methods, particularly those employing lipases, have emerged as a green and effective way to achieve this transformation. These biocatalytic reactions offer mild conditions, high selectivity, and the potential for environmentally benign processes.
A notable application of this methodology is in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). For instance, the enantioselective hydrolysis of a dimethyl 3-substituted glutarate is a key step in the synthesis of Pregabalin, a widely used anticonvulsant and anxiolytic drug.
Application Notes
The most prevalent method for the asymmetric functionalization of this compound and its analogs is through enzymatic desymmetrization . This typically involves the selective hydrolysis or alcoholysis of one of the two ester groups, catalyzed by a lipase.
Key Enzymes:
-
Candida antarctica Lipase B (CALB): This is one of the most frequently utilized and effective lipases for the desymmetrization of 3-substituted glutarates. It is often used in an immobilized form (e.g., Novozym 435) which enhances its stability and allows for easier recovery and reuse.
-
Other Lipases: While CALB is prominent, other lipases from sources such as Pseudomonas cepacia and Aspergillus niger have also been employed.
Reaction Types:
-
Enantioselective Hydrolysis: In the presence of water, the lipase selectively hydrolyzes one of the prochiral ester groups to a carboxylic acid, yielding a chiral monoester.
-
Enantioselective Alcoholysis: In the presence of an alcohol, the lipase can catalyze the selective transformation of one ester group, or in the case of a cyclic anhydride precursor, the selective ring-opening to form a chiral monoester.
Factors Influencing Enantioselectivity and Yield:
-
Substrate Structure: The nature of the substituent at the 3-position of the glutarate significantly impacts the stereoselectivity. For instance, the use of diallyl esters instead of dimethyl esters has been shown to improve enantiomeric excess, an observation termed the "olefin effect"[1]. This is potentially due to favorable interactions between the double bond of the substrate and amino acid residues in the enzyme's active site[1].
-
Enzyme Immobilization: The method of immobilizing the enzyme can influence its selectivity and activity[1].
-
Solvent: The choice of solvent is critical. Organic solvents like methyl tert-butyl ether (MTBE) are commonly used for alcoholysis reactions[2].
-
Temperature: Reaction temperature is a key parameter to optimize for achieving high enantioselectivity.
-
Acyl Acceptor (for alcoholysis): In alcoholysis reactions, the choice of alcohol can affect the reaction outcome. Methanol is a common choice for the ring-opening of related anhydride precursors[2].
Quantitative Data
The following tables summarize the quantitative data from various studies on the enzymatic desymmetrization of 3-substituted glutarates.
| Substrate | Enzyme | Reaction Type | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | CALB | Monohydrolysis | Not Specified | Not Specified | Not Specified | >99 | >99 | Not Specified | [1] |
| Diallyl 3-alkyl glutarates | CALB | Monohydrolysis | Not Specified | Not Specified | Not Specified | 100 | 93 | Not Specified | [1] |
| 3-(4-fluorophenyl)glutaric anhydride | Novozym 435 (immobilized CALB) | Alcoholysis (with Methanol) | MTBE | 25 | Not Specified | 100 | 80 (96 after enrichment) | Not Specified | [3] |
| 3-TBDMSO-substituted glutaric anhydride | CALB | Alcoholysis | Not Specified | Not Specified | Not Specified | 59 | 22 | Not Specified | [1] |
| 3-(4-methoxyphenyl)-glutaric anhydride | Amano PS (immobilized) | Alcoholysis | Not Specified | Not Specified | Not Specified | Not Specified | 99 | Not Specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for CALB-Catalyzed Enantioselective Hydrolysis of Dimethyl 3-Alkylglutarates
This protocol describes a general method for the enzymatic desymmetrization of a prochiral dimethyl 3-alkylglutarate via hydrolysis.
Materials:
-
Dimethyl 3-alkylglutarate (substrate)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add the dimethyl 3-alkylglutarate and the phosphate buffer.
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture. The enzyme loading should be optimized for the specific substrate and scale.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Reaction Quenching: Once the desired conversion is reached (typically around 50% for kinetic resolutions to obtain high ee for both product and remaining substrate), filter off the immobilized enzyme. The enzyme can be washed with water and an organic solvent and dried for reuse.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted diester with an organic solvent like ethyl acetate.
-
Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
-
Extract the resulting chiral monoacid with ethyl acetate.
-
Combine the organic layers containing the monoacid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis: Purify the chiral monoacid by an appropriate method (e.g., column chromatography or crystallization). Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Enantioselective Alcoholysis of 3-Substituted Glutaric Anhydrides
This protocol outlines a general procedure for the desymmetrization of a prochiral 3-substituted glutaric anhydride via lipase-catalyzed alcoholysis.
Materials:
-
3-Substituted glutaric anhydride (substrate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous alcohol (e.g., methanol)
-
Anhydrous organic solvent (e.g., MTBE)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 3-substituted glutaric anhydride in the anhydrous organic solvent.
-
Reagent Addition: Add the anhydrous alcohol (acyl acceptor) to the solution. The molar ratio of alcohol to anhydride should be optimized; a 2:1 ratio has been reported to be effective[3].
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 25 °C). Monitor the reaction's progress by TLC, GC, or HPLC.
-
Enzyme Removal: After the desired conversion is achieved, remove the immobilized enzyme by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.
-
Purification: Purify the resulting chiral monoester by column chromatography on silica gel.
-
Analysis: Characterize the product and determine its enantiomeric excess using chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for enzymatic desymmetrization.
Caption: Mechanism of lipase-catalyzed hydrolysis.
References
Application Note: Chiral Separation of Dimethyl 3-Methylglutarate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Dimethyl 3-methylglutarate is a chiral diester of significant interest in the synthesis of complex organic molecules and as a potential building block in the pharmaceutical industry. The stereochemistry of this compound can play a crucial role in the biological activity and pharmacological properties of its derivatives. Consequently, a reliable and efficient analytical method for the separation and quantification of its enantiomers is essential for quality control, process monitoring, and enantiomeric purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Principle of Separation
The direct separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits stereoselective interactions with the analyte molecules.[1][2] In this method, a polysaccharide-based CSP, specifically a cellulose derivative, is employed.[3][4] The chiral recognition mechanism involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers of this compound and the chiral selectors of the stationary phase.[5] This differential interaction results in varying retention times for the two enantiomers, enabling their separation.
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable for this analysis.[6]
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one derived from cellulose or amylose, is recommended for this separation.[2][3]
-
Mobile Phase: A mixture of n-heptane and isopropanol is a common mobile phase for normal-phase chiral separations.[7] The optimal ratio may require some method development, but a starting point of 90:10 (v/v) n-heptane:isopropanol is suggested.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used for analytical scale separations.
-
Column Temperature: Maintain the column temperature at 25 °C to ensure reproducible results.
-
Detection: UV detection at a wavelength of 210 nm is suitable for this compound, which lacks a strong chromophore.
-
Injection Volume: Inject 10 µL of the prepared sample.
Data Presentation
The following table summarizes the expected chromatographic data for the chiral separation of this compound enantiomers based on the described method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Influence of experimental parameters on chiral separation outcomes.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and peak shape. This method is suitable for routine analysis in research, development, and quality control laboratories, enabling accurate determination of the enantiomeric purity of this compound. Further optimization of the mobile phase composition and temperature may be performed to fine-tune the separation as needed.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. eijppr.com [eijppr.com]
- 3. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
Application Notes and Protocols for Dimethyl 3-Methylglutarate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of dimethyl 3-methylglutarate as a substrate in enzymatic reactions, primarily focusing on hydrolysis by esterases and lipases. Due to the limited direct literature on this specific substrate, the following protocols are adapted from established methods for similar diesters and are intended as a starting point for experimental design.
Introduction
This compound is a diester of 3-methylglutaric acid. The enzymatic hydrolysis of this substrate is anticipated to yield 3-methylglutaric acid and methanol. This reaction is of interest in various research areas, including biocatalysis for the production of specialty chemicals and in the study of drug metabolism, where ester-containing compounds are frequently processed by endogenous esterases. The protocols provided herein describe methods for assaying and characterizing the enzymatic hydrolysis of this compound.
Enzymatic Hydrolysis of this compound
The primary enzymatic reaction involving this compound is the hydrolysis of its two ester bonds. This reaction can be catalyzed by a variety of hydrolases, particularly carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). The reaction proceeds in a stepwise manner, with the formation of a monomethyl 3-methylglutarate intermediate.
Experimental Protocols
Two primary methods are presented for monitoring the enzymatic hydrolysis of this compound: a titrimetric assay and a chromatographic assay.
Protocol 1: Titrimetric Assay for Esterase/Lipase Activity
This protocol measures the production of 3-methylglutaric acid by titrating the reaction mixture with a standardized base to maintain a constant pH. The rate of base addition is proportional to the rate of the enzymatic reaction.
Materials:
-
This compound
-
Esterase or lipase (e.g., Porcine Liver Esterase, Candida rugosa Lipase)
-
10 mM Borate Buffer (pH 8.0)
-
Standardized 0.01 N Sodium Hydroxide (NaOH)
-
pH meter with a micro-electrode
-
Thermostatted reaction vessel with a magnetic stirrer
-
Micro-burette or automatic titrator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) to ensure solubility.
-
In the thermostatted reaction vessel (maintained at 25°C), add 10 mL of 10 mM Borate Buffer.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Allow the solution to equilibrate with stirring. Adjust the pH to 8.0 with 0.01 N NaOH.
-
Initiate the reaction by adding a known amount of the enzyme solution (e.g., 50 units).
-
Monitor the pH of the reaction mixture. As the hydrolysis proceeds and 3-methylglutaric acid is produced, the pH will decrease.
-
Maintain the pH at 8.0 by the controlled addition of 0.01 N NaOH using a micro-burette or an automatic titrator.
-
Record the volume of NaOH added over time. The initial rate of reaction is determined from the linear portion of the plot of NaOH volume versus time.
Data Analysis: One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of this compound per minute under the specified conditions.
Protocol 2: Chromatographic Assay for Product Formation
This method directly measures the formation of 3-methylglutaric acid and the disappearance of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Esterase or lipase
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
Quenching solution (e.g., 1 M HCl or Acetonitrile with 0.1% Trifluoroacetic Acid)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Standards for this compound and 3-methylglutaric acid
Procedure:
-
Prepare a reaction mixture containing 50 mM Potassium Phosphate Buffer (pH 7.5) and the desired concentration of this compound.
-
Pre-incubate the reaction mixture at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. An example of HPLC conditions would be a C18 column with a mobile phase of water:acetonitrile with 0.1% trifluoroacetic acid, and detection at a low wavelength (e.g., 210 nm).
-
Quantify the concentrations of this compound and 3-methylglutaric acid by comparing the peak areas to a standard curve.
Data Analysis: Plot the concentration of the product (3-methylglutaric acid) or the remaining substrate (this compound) against time to determine the initial reaction rate.
Data Presentation
For kinetic characterization of the enzyme with this compound, determine the initial reaction rates at varying substrate concentrations. The Michaelis-Menten kinetic parameters (Km and Vmax) can then be calculated from a plot of initial velocity versus substrate concentration.
Table 1: Template for Kinetic Data of an Enzyme Acting on this compound
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min) |
| 0.1 | experimental data |
| 0.2 | experimental data |
| 0.5 | experimental data |
| 1.0 | experimental data |
| 2.0 | experimental data |
| 5.0 | experimental data |
| 10.0 | experimental data |
Table 2: Calculated Kinetic Parameters
| Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Name of Enzyme | calculated value | calculated value | calculated value | calculated value |
Considerations and Optimization
-
Substrate Solubility: this compound may have limited solubility in aqueous buffers. A co-solvent such as DMSO or ethanol may be necessary, but its concentration should be kept low to avoid enzyme inhibition.
-
Spontaneous Hydrolysis: At certain pH values and temperatures, dimethyl esters can undergo spontaneous, non-enzymatic hydrolysis. It is crucial to run control experiments without the enzyme to quantify the rate of spontaneous hydrolysis and subtract it from the enzymatic rate.
-
Enzyme Selection: A range of commercially available lipases and esterases should be screened for activity against this compound to identify the most efficient biocatalyst.
-
pH Optimum: The optimal pH for the enzymatic hydrolysis should be determined by performing the assay over a range of pH values.
-
Temperature Optimum: The effect of temperature on the reaction rate should be investigated to find the optimal temperature for the enzyme's activity and stability.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Dimethyl 3-methylglutarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from Dimethyl 3-methylglutarate. The protocols focus on the preparation of 3-Methylglutaric Anhydride and its subsequent conversion to β-Methyl-δ-valerolactone, a key building block in the synthesis of various biologically active molecules.
Introduction
This compound is a versatile and readily available starting material for the synthesis of a variety of pharmaceutical intermediates. Its chemical structure allows for transformations into key synthons such as anhydrides and lactones. These intermediates are crucial in the development of novel therapeutic agents. This application note details the reliable synthesis pathways from this compound to 3-Methylglutaric Anhydride and β-Methyl-δ-valerolactone.
It is important to note that while this compound is a versatile precursor, the synthesis of certain related compounds, such as 3,3-dimethylglutaric acid and 3-hydroxy-3-methylglutaric acid, from this starting material is not straightforward and lacks established synthetic routes in the current literature. The primary synthetic pathways for these molecules typically commence from different precursors like isophorone or dimedone.
Synthesis Pathway Overview
The overall synthesis pathway described in this document involves a two-step process to obtain β-Methyl-δ-valerolactone from this compound. The first step is the hydrolysis of the diester to 3-methylglutaric acid, followed by cyclization to form 3-Methylglutaric Anhydride. The anhydride is then selectively reduced to the desired β-Methyl-δ-valerolactone.
Chemoenzymatic Synthesis of Chiral 3-Methylglutaric Acid Monoesters and Their Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of valuable chiral building blocks derived from the prochiral substrate, Dimethyl 3-methylglutarate. This approach leverages the high selectivity of enzymes for asymmetric synthesis, followed by conventional chemical transformations to yield enantiomerically pure compounds crucial for drug discovery and development.
Introduction
Chiral 3-methylglutaric acid derivatives are important synthons for the preparation of a variety of biologically active molecules. The stereocenter at the C3 position is a key determinant of their pharmacological activity. Chemoenzymatic synthesis, which combines the enantioselectivity of biocatalysts with the versatility of organic chemistry, offers an efficient and environmentally benign route to these valuable compounds. This application note focuses on the lipase-catalyzed desymmetrization of this compound to produce chiral monoesters, which can be further elaborated into target molecules such as chiral lactones and other pharmaceutical intermediates.
Signaling Pathways and Logical Relationships
The overall chemoenzymatic strategy involves a two-step process: an enzymatic desymmetrization followed by chemical transformation. The enzymatic step is the key to establishing the chirality of the molecule.
Caption: Chemoenzymatic approach overview.
Experimental Workflow
The typical workflow for this chemoenzymatic synthesis is outlined below. It begins with the enzymatic hydrolysis of the prochiral diester, followed by extraction and purification of the chiral monoester. The enantiomeric excess of the product is then determined, and the purified monoester is used in subsequent chemical synthesis steps.
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes the quantitative data for the enzymatic desymmetrization of this compound using different lipases.
| Enzyme | Substrate | Product | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Pig Liver Esterase (PLE) | This compound | (R)-3-(Methoxycarbonyl)-4-methylbutanoic acid | 20% aq. methanol, pH 7, -10°C | Moderate | 97 | Moderate | [1] |
| Candida antarctica Lipase B | Diallyl 3-alkylglutarates | Chiral monoester | Not specified | 100 | 93 | High | [2] |
| Pig Liver Esterase (PLE) | Dimethyl 3-hydroxyglutarate | (R)-3-Hydroxyglutaric acid monomethyl ester | Aqueous, pH 7, 20°C | Not specified | 16-40 | Not specified | [3] |
Experimental Protocols
Protocol 1: Enantioselective Hydrolysis of this compound using Pig Liver Esterase (PLE)
This protocol is adapted from literature describing the highly enantioselective hydrolysis of 3-alkyl glutarates.[1]
Materials:
-
This compound
-
Pig Liver Esterase (PLE) suspension (e.g., from Sigma-Aldrich)
-
Methanol
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
pH-stat or automatic titrator
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: In a thermostated reaction vessel maintained at -10°C, prepare a solution of this compound in 20% aqueous methanol. The final substrate concentration should be in the range of 0.1-0.5 M. Add phosphate buffer (0.1 M, pH 7.0) to the solution.
-
Enzyme Addition: To the stirred substrate solution, add the Pig Liver Esterase (PLE) suspension. The amount of enzyme will need to be optimized but a starting point is typically 10-50 units of activity per mmol of substrate.
-
pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or an automatic titrator. The consumption of NaOH is monitored to determine the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction progress by tracking the amount of NaOH consumed. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted substrate.
-
Work-up: Once the desired conversion is reached, quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture containing the chiral monoester and unreacted diester.
-
Purification: Purify the (R)-3-(Methoxycarbonyl)-4-methylbutanoic acid by column chromatography on silica gel.
-
Analysis: Determine the yield and the enantiomeric excess of the purified monoester by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.
Protocol 2: Subsequent Chemical Transformation - Synthesis of Chiral β-Methyl-γ-butyrolactone
This protocol outlines a general procedure for the conversion of the chiral monoester into a valuable chiral lactone.
Materials:
-
(R)-3-(Methoxycarbonyl)-4-methylbutanoic acid (from Protocol 1)
-
Borane-dimethyl sulfide complex (BMS) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Carboxylic Acid: Dissolve the purified (R)-3-(Methoxycarbonyl)-4-methylbutanoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF to the stirred solution of the monoester. The amount of reducing agent should be slightly in excess (e.g., 1.1-1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C, followed by 1 M HCl.
-
Lactonization: The resulting diol will spontaneously lactonize under the acidic conditions. Stir the mixture at room temperature for an additional 1-2 hours to ensure complete lactonization.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic extracts sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-methyl-γ-butyrolactone by distillation or column chromatography to yield the enantiomerically pure product.
-
Analysis: Confirm the structure and purity of the final product by NMR, IR, and mass spectrometry. The optical rotation can be measured to confirm the stereochemistry.
Applications in Drug Development
The enantiomerically pure 3-methylglutaric acid monoesters and their derivatives, such as chiral β-methyl-γ-butyrolactones, are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their applications include:
-
Synthesis of GABA Analogs: Chiral 3-substituted GABA analogs are important therapeutic agents. For example, (R)-Baclofen is a GABAB receptor agonist used in the treatment of spasticity.
-
Synthesis of Natural Products: Many natural products with important biological activities contain chiral glutaric acid or lactone moieties.
-
Development of Novel Therapeutics: The availability of these chiral building blocks allows for the synthesis of new chemical entities with potentially improved pharmacological profiles for various therapeutic areas.
By providing a reliable and scalable chemoenzymatic route to these chiral synthons, the protocols outlined in this document can significantly contribute to the acceleration of drug discovery and development programs.
References
Application Notes and Protocols: Dimethyl 3-methylglutarate in Perfumery Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-methylglutarate, while not a primary fragrance component itself, serves as a valuable precursor in the synthesis of novel fragrance ingredients. Its chemical structure allows for modification to produce a variety of esters with potential applications in perfumery. This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material for the synthesis of fragrant compounds. The primary synthetic pathway involves a two-step process: the reduction of this compound to 3-methyl-1,5-pentanediol, followed by the esterification of the resulting diol with various carboxylic acids to create a range of esters with diverse olfactory profiles.
Introduction
The fragrance industry is in constant pursuit of new molecules with unique and desirable scent profiles. While many fragrance ingredients are isolated from natural sources, synthetic chemistry provides a powerful avenue for the creation of novel odorants with enhanced stability and specific olfactory characteristics. This compound is a readily available chemical intermediate that can be strategically employed in the synthesis of such molecules. Its potential lies in its transformation into derivatives, primarily esters, which are a well-known class of fragrant compounds.
Synthetic Strategy: From Precursor to Fragrance
The primary application of this compound in perfumery synthesis is as a starting material for the creation of various fragrant esters. This is achieved through a two-step synthetic sequence:
-
Reduction: The ester groups of this compound are reduced to their corresponding alcohols, yielding 3-methyl-1,5-pentanediol.
-
Esterification: The resulting diol, 3-methyl-1,5-pentanediol, is then reacted with one or two equivalents of a selected carboxylic acid to form mono- or di-esters, many of which possess characteristic and potentially desirable odors.
This strategy allows for the generation of a library of novel esters by varying the carboxylic acid used in the second step, offering a versatile platform for the exploration of new scent profiles.
Quantitative Data
The olfactory properties of the final ester products are highly dependent on the carboxylic acid used in the synthesis. The following table summarizes the predicted and known odor characteristics of various esters that can be synthesized from 3-methyl-1,5-pentanediol.
| Carboxylic Acid Reactant | Resulting Ester Name(s) | Predicted/Known Odor Profile |
| Acetic Acid | 3-methyl-1,5-pentanediyl diacetate | Fruity, sweet, slightly herbaceous |
| Propionic Acid | 3-methyl-1,5-pentanediyl dipropionate | Fruity, rum-like, waxy |
| Butyric Acid | 3-methyl-1,5-pentanediyl dibutyrate | Fruity, pineapple, cheesy (depending on purity) |
| Isovaleric Acid | 3-methyl-1,5-pentanediyl diisovalerate | Fruity, apple, cheesy undertones |
| Benzoic Acid | 3-methyl-1,5-pentanediyl dibenzoate | Balsamic, slightly sweet, almond-like |
| Salicylic Acid | 3-methyl-1,5-pentanediyl disalicylate | Wintergreen, minty, medicinal |
Experimental Protocols
Step 1: Reduction of this compound to 3-methyl-1,5-pentanediol
Principle:
This protocol describes the reduction of the diester, this compound, to the corresponding diol, 3-methyl-1,5-pentanediol, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Ice/Acetone Bath
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer, Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or THF in the flask and cool the mixture to 0°C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 2 hours.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, and wash sequentially with 10% sulfuric acid and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 3-methyl-1,5-pentanediol by vacuum distillation.
Step 2: Esterification of 3-methyl-1,5-pentanediol (Fischer Esterification)
Principle:
This protocol outlines the acid-catalyzed esterification of 3-methyl-1,5-pentanediol with a carboxylic acid to produce the corresponding fragrant diester.
Materials:
-
3-methyl-1,5-pentanediol
-
Carboxylic Acid (e.g., Acetic Acid, Propionic Acid, etc.) (2.2 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene or Hexane
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-methyl-1,5-pentanediol (1 equivalent), the chosen carboxylic acid (2.2 equivalents), and a suitable solvent such as toluene or hexane.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude diester by vacuum distillation to obtain the final fragrant product.
Visualizations
Application Notes and Protocol for the Hydrolysis of Dimethyl 3-methylglutarate to 3-methylglutaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric acid is a dicarboxylic acid that serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure provides a versatile scaffold for further chemical modifications. One common route to synthesize 3-methylglutaric acid is through the hydrolysis of its corresponding diester, dimethyl 3-methylglutarate. This document provides a detailed protocol for this conversion, focusing on an acid-catalyzed hydrolysis method. This approach is generally preferred over base-catalyzed hydrolysis to prevent the formation of carboxylate salts, which would require an additional acidification step. The following protocol is based on established principles of ester hydrolysis and adapted from procedures for structurally similar compounds.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and product is presented in the table below for easy reference. This data is crucial for calculating molar equivalents, monitoring the reaction, and purifying the final product.
| Property | This compound | 3-Methylglutaric acid |
| Molecular Formula | C₈H₁₄O₄ | C₆H₁₀O₄ |
| Molecular Weight | 174.19 g/mol [1] | 146.14 g/mol [2] |
| Appearance | Colorless liquid | White crystalline solid[3][4] |
| Boiling Point | 110 °C at 19 mmHg[5] | Decomposes upon heating |
| Melting Point | Not applicable | 80 - 82 °C[2] |
| Density | 1.052 g/mL at 25 °C[5] | Not available |
| Solubility | Soluble in organic solvents. | Soluble in water and ethanol[4]. Insoluble in nonpolar organic solvents. |
| CAS Number | 19013-37-7[1][5] | 626-51-7[2][3] |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of this compound using a strong acid catalyst in an aqueous solution. The reaction is heated to reflux to ensure a reasonable reaction rate.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 57.4 mmol).
-
Addition of Reagents: To the flask, add 100 mL of a 10% (v/v) aqueous solution of sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed with vigorous stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting material.
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may occur during neutralization.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude 3-methylglutaric acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them under a vacuum to obtain the pure 3-methylglutaric acid.
Reaction Workflow
Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols: Dimethyl 3-Methylglutarate as a Chiral Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dimethyl 3-methylglutarate as a versatile, achiral precursor for the synthesis of complex, stereochemically defined natural products. The key to unlocking its potential lies in the enzymatic desymmetrization of the molecule, a powerful strategy for introducing chirality and creating valuable building blocks for total synthesis.
Introduction
This compound is a prochiral dicarboxylic acid ester that serves as an economical and readily available starting material. Its C2-symmetric nature makes it an ideal substrate for enantioselective enzymatic reactions, particularly hydrolysis catalyzed by esterases. This approach allows for the efficient production of chiral monoesters, which are valuable intermediates in the synthesis of a wide array of natural products, including macrolides, alkaloids, and polyketides. The inherent chirality of these building blocks significantly simplifies complex synthetic routes and allows for the stereocontrolled construction of target molecules.
Key Application: Enzymatic Desymmetrization
The most powerful application of this compound in natural product synthesis is its enantioselective hydrolysis catalyzed by Pig Liver Esterase (PLE). PLE is a commercially available enzyme known for its broad substrate specificity and its ability to differentiate between enantiotopic ester groups in prochiral molecules.[1][2][3] This enzymatic resolution transforms the achiral this compound into a chiral monoester with high enantiomeric excess (ee).
The resulting chiral monoacid monoester is a versatile intermediate. The remaining ester group can be further manipulated, while the newly formed carboxylic acid provides a handle for various chemical transformations, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups.
Data Presentation
The following table summarizes typical results for the enzymatic hydrolysis of substituted dimethyl glutarates, demonstrating the potential for achieving high enantioselectivity. While specific data for this compound is not extensively published, the data for structurally similar substrates provides a strong indication of the expected outcomes.
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) (%) | Reference |
| Dimethyl 3-hydroxyglutarate | Pig Liver Esterase (PLE) | (R)-3-hydroxy-3-methoxycarbonylpropanoic acid | 16-40 | [2] |
| Dimethyl 3-benzyloxyglutarate | Pig Liver Esterase (PLE) | (R)-3-benzyloxy-3-methoxycarbonylpropanoic acid | High (specific value not stated) | [2] |
| Dimethyl 2-((pyrrole-2-yl)methyl)-2-methylmalonate | Pig Liver Esterase (PLE) | Chiral monoacid | 25.32 | [4] |
Experimental Protocols
General Protocol for the Enantioselective Hydrolysis of this compound using Pig Liver Esterase (PLE)
This protocol provides a general procedure for the enzymatic desymmetrization of this compound. Optimization of reaction conditions (e.g., pH, temperature, enzyme concentration, and reaction time) may be necessary to achieve maximum yield and enantioselectivity.
Materials:
-
This compound
-
Pig Liver Esterase (PLE) (lyophilized powder or suspension)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH titration
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
pH meter or autotitrator
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a minimal amount of a co-solvent like acetone or ethanol if necessary, and then add it to the phosphate buffer (pH 7.0). The final concentration of the substrate is typically in the range of 10-100 mM.
-
Enzyme Addition: Add Pig Liver Esterase to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized. A typical starting point is 10-50 units of enzyme per mmol of substrate.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (typically 25-37 °C). Monitor the progress of the hydrolysis by measuring the consumption of NaOH solution required to maintain a constant pH of 7.0. The reaction is complete when one equivalent of NaOH has been consumed.
-
Work-up: Once the reaction is complete, acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extraction: Extract the product, the chiral monoacid, with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the resulting chiral monoacid by chromatography (e.g., silica gel column chromatography). Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Visualizations
Logical Workflow for Natural Product Synthesis
Caption: Workflow for Natural Product Synthesis.
Signaling Pathway Analogy: The Synthetic Cascade
Caption: Synthetic Cascade Analogy.
References
Application Note: Quantitative Analysis of Dimethyl 3-methylglutarate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dimethyl 3-methylglutarate in various sample matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures. This method is suitable for researchers, scientists, and professionals in drug development and chemical analysis for the reliable quantification of this compound.
Introduction
This compound (CAS No: 19013-37-7) is a dialkyl ester that can be found in various industrial and biological contexts. Accurate and sensitive quantification of this compound is essential for quality control, metabolic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and specific detection.[1][2][3] This note provides a detailed protocol for the analysis of this compound.
Experimental
Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Helium (99.999% purity)
-
Internal Standard (IS), e.g., Dodecane or a suitable deuterated analog
Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometric detector was used. The following conditions can be adapted based on the specific instrumentation available.
Chromatographic Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp 1: 15 °C/min to 300 °CHold: 5 min at 300 °C |
Mass Spectrometer Conditions
| Parameter | Value |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
| Scan Range (Full Scan) | m/z 40-300 |
| SIM Ions (Quant/Qual) | 114 (Quant), 143 (Qual), 101 (Qual)[4] |
| Solvent Delay | 3 min |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Spike an appropriate amount of the IS working solution into each working standard solution to achieve a final concentration (e.g., 10 µg/mL).
Sample Preparation (Liquid Samples)
-
To 1 mL of the liquid sample, add the internal standard to achieve the same final concentration as in the calibration standards.
-
Perform a liquid-liquid extraction by adding 2 mL of Dichloromethane (DCM) and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic (bottom) layer and transfer it to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous magnesium sulfate.
-
The extract is now ready for GC-MS analysis.
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Results and Discussion
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard laboratory procedures. The following table provides expected performance characteristics based on similar methods.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Concentration Range | 0.1 - 50 µg/mL |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (%RSD) | < 15% |
Chromatogram and Mass Spectrum
A representative chromatogram should show a sharp, symmetric peak for this compound at its expected retention time. The mass spectrum obtained in full scan mode should be compared to a reference library for confirmation. The major fragment ions for this compound are expected at m/z 114, 143, and 101.[4]
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is well-suited for routine analysis in various research and industrial settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 3-methylglutarate
Welcome to the technical support center for the synthesis of Dimethyl 3-methylglutarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically proceeds through the formation of its corresponding dicarboxylic acid, 3-methylglutaric acid. Common starting materials for the synthesis of the acid include isophorone, dimedone (5,5-dimethyl-1,3-cyclohexanedione), or through condensation reactions involving compounds like cyanoacetamide and acetaldehyde.[1][2][3] The subsequent step is the esterification of 3-methylglutaric acid with methanol.
Q2: Which catalysts are typically used for the esterification of 3-methylglutaric acid?
A2: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts for the esterification of 3-methylglutaric acid with methanol.[4][5] The use of thionyl chloride or oxalyl chloride to form the diacyl chloride followed by reaction with methanol is another effective method.
Q3: What are the expected yields for the synthesis of this compound?
A3: The overall yield depends on the chosen synthetic route and optimization of reaction conditions. The synthesis of the intermediate, 3,3-dimethylglutaric acid, can achieve yields of up to 96%.[6] The subsequent esterification to dimethyl glutarate has been reported with yields as high as 96%.[4] A patent for the synthesis of 3,3-dimethylglutaric acid dimethyl ester from dimedone reported a yield of 87.6%.[5]
Troubleshooting Guides
Problem 1: Low Yield of 3-Methylglutaric Acid
Possible Cause 1.1: Inefficient Oxidation of Starting Material
-
Symptoms: The reaction mixture remains heterogeneous, or analysis of the crude product shows a significant amount of unreacted starting material or intermediate products.
-
Troubleshooting:
-
Oxidizing Agent: When using strong oxidizing agents like sodium hypochlorite or hydrogen peroxide, ensure the correct molar ratio is used.[1][7] An excess may be required, but a large excess can lead to side reactions.
-
Temperature Control: Oxidation reactions are often exothermic. Maintain the recommended reaction temperature using an ice bath or other cooling methods to prevent side reactions and decomposition of the product.[5]
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Possible Cause 1.2: Incomplete Hydrolysis of Intermediates
-
Symptoms: The final product is contaminated with amide or nitrile intermediates, as identified by spectroscopic methods (e.g., IR, NMR).
-
Troubleshooting:
-
Acid/Base Concentration: Ensure the concentration of the acid or base used for hydrolysis is appropriate. For instance, concentrated hydrochloric acid is used for the hydrolysis of α,α'-dicyano-β-methylglutaramide.[3]
-
Reflux Time: The hydrolysis step may require prolonged heating under reflux to go to completion.[3] Extend the reflux time and monitor the disappearance of the intermediate.
-
Problem 2: Low Yield of this compound during Esterification
Possible Cause 2.1: Incomplete Esterification Reaction
-
Symptoms: The presence of unreacted 3-methylglutaric acid or the mono-ester in the final product.
-
Troubleshooting:
-
Catalyst Amount: Ensure a sufficient amount of acid catalyst is used. For example, a catalytic amount of concentrated sulfuric acid is typically effective.[4]
-
Methanol as Solvent and Reagent: Using an excess of methanol can drive the equilibrium towards the product side, improving the yield.
-
Water Removal: The esterification reaction produces water, which can shift the equilibrium back to the reactants. While not always necessary for high yields with simple esters, for difficult esterifications, removal of water using a Dean-Stark apparatus can be beneficial.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC or GC.
-
Possible Cause 2.2: Product Loss During Workup and Purification
-
Symptoms: A low isolated yield despite analytical methods showing high conversion in the crude reaction mixture.
-
Troubleshooting:
-
Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover all the product.[4][6]
-
Distillation: If purifying by distillation, ensure the vacuum is sufficiently low to prevent decomposition of the product at high temperatures. Collect fractions at the correct boiling point and pressure. For instance, 3,3-dimethylglutaric acid dimethyl ester is isolated by vacuum distillation at 90°C and 14 mbar.[5]
-
Experimental Protocols
Synthesis of 3,3-Dimethylglutaric Acid from Dimedone
This procedure is adapted from a patented method.[5]
-
Ozonolysis: Dissolve 14.0 g of dimedone in 110 g of methanol and cool the solution to between -10°C and 0°C. Pass a stream of approximately 4% ozone in oxygen through the solution until saturation is reached, indicating the formation of the ozone addition product.
-
Alcoholysis: Slowly add 0.92 g of concentrated sulfuric acid to the solution of the ozone addition product.
-
Reflux: Heat the acidic solution to reflux for 3 hours.
-
Neutralization and Isolation: Cool the solution to room temperature and neutralize it with sodium hydroxide. Distill off the methanol.
-
Purification: Isolate the Dimethyl 3,3-dimethylglutarate by vacuum distillation at 90°C and 14 mbar.
Esterification of Glutaric Acid
This is a general procedure for esterification that can be adapted for 3-methylglutaric acid.[4]
-
Reaction Setup: In a round-bottom flask, dissolve glutaric anhydride (29.4 mmol, 3.35 g) in 100 mL of anhydrous methanol.
-
Catalyst Addition: Add concentrated sulfuric acid (5.9 mmol, 0.31 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Workup: Concentrate the mixture to half its volume and then quench with 40 mL of water.
-
Extraction: Extract the aqueous phase three times with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic phases, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the dried organic phase under reduced pressure to obtain the dimethyl glutarate.
Data Presentation
Table 1: Comparison of Synthesis Methods for Glutaric Acid Derivatives
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Methone (related to Dimedone) | β,β-Dimethylglutaric Acid | Sodium hypochlorite | 91-96 | [6] |
| Glutaric Anhydride | Dimethyl Glutarate | Methanol, Sulfuric Acid | 96 | [4] |
| Dimedone | 3,3-Dimethylglutaric Acid Dimethyl Ester | Ozone, Methanol, Sulfuric Acid | 87.6 | [5] |
| Isophorone | 3,3-Dimethylglutaric Acid | Hydrogen Peroxide, Sulfuric Acid | Not specified | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 5. EP0065706B1 - Process for the preparation of 3,3-dimethylglutaric acid or its esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SU1099841A3 - Process for preparing 3,3-dimethylglutaric acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enzymatic Resolution of Dimethyl 3-Methylglutarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of dimethyl 3-methylglutarate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the enzymatic resolution of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the conversion rate of my enzymatic resolution low?
Answer: Low conversion rates can stem from several factors:
-
Sub-optimal Reaction Conditions: The temperature, pH, or solvent system may not be ideal for the chosen enzyme. Most lipases, commonly used for this resolution, function optimally at specific temperatures and pH ranges.[1][2][3]
-
Enzyme Inhibition: The product, a chiral monoester or the released methanol, can inhibit the enzyme, slowing down the reaction as concentrations build up.
-
Poor Enzyme Activity: The enzyme itself may have low intrinsic activity towards this compound or may have been denatured due to improper storage or handling.
-
Mass Transfer Limitations: If using an immobilized enzyme, the diffusion of the substrate into and the product out of the support matrix can be a rate-limiting step.[4]
Question: How can I improve a low enantioselectivity (ee)?
Answer: Achieving high enantioselectivity is critical for successful resolution. Here are strategies to improve it:
-
Screen Different Enzymes: Lipases and esterases from various sources exhibit different enantioselectivities for the same substrate.[5] Screening a panel of enzymes is often the most effective first step.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Solvent Engineering: The choice of organic solvent can significantly influence an enzyme's conformation and, consequently, its enantioselectivity.
-
Enzyme Immobilization: Immobilization can sometimes alter the enzyme's structure in a way that improves its enantioselectivity and stability.[6][7][8]
Question: My enzyme seems to be unstable under the reaction conditions. What can I do?
Answer: Enzyme stability is crucial for consistent results and cost-effectiveness.
-
Immobilization: This is a widely used technique to enhance enzyme stability against changes in temperature, pH, and organic solvents.[6][7][8][9] Covalent attachment or adsorption onto a solid support can provide a protective microenvironment.[7][8]
-
pH and Temperature Control: Ensure the reaction is carried out at the optimal and stable pH and temperature range for the enzyme. Deviations can lead to irreversible denaturation.[1][10]
-
Avoid Denaturing Agents: Certain organic solvents or high concentrations of co-solvents can denature enzymes.
Question: What are the best analytical methods to determine the enantiomeric excess (ee) of the product and remaining substrate?
Answer: Accurate determination of ee is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It involves using a chiral stationary phase to separate the enantiomers.[11]
-
Chiral Gas Chromatography (GC): This method is also widely used, particularly for volatile compounds. The substrate or product may need to be derivatized before analysis.[11]
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: This technique can be used to distinguish between enantiomers in solution.[12]
Quantitative Data Summary
The optimal conditions for enzymatic resolution are highly dependent on the specific enzyme and substrate. The following tables provide typical ranges and examples for lipase-catalyzed resolutions.
Table 1: General Reaction Parameters for Lipase-Catalyzed Resolution
| Parameter | Typical Range | Notes |
| Temperature | 30 - 60 °C | Lower temperatures may increase enantioselectivity but decrease the rate.[4] |
| pH | 6.0 - 8.0 | The optimal pH depends on the specific lipase used.[2] |
| Enzyme Loading | 1 - 10% (w/w of substrate) | Higher loading can increase the rate but also the cost. |
| Substrate Concentration | 50 - 200 mM | High concentrations can lead to substrate or product inhibition.[13] |
| Reaction Time | 12 - 72 hours | The reaction should be monitored to stop at ~50% conversion for optimal ee. |
Table 2: Influence of Solvents on Lipase Activity
| Solvent | Log P | General Effect on Lipase Activity |
| Hexane | 3.5 | Often a good choice, preserves enzyme activity. |
| Toluene | 2.5 | Commonly used, generally good for lipase stability. |
| tert-Butyl methyl ether (MTBE) | 1.4 | A suitable reaction medium for some lipase-catalyzed resolutions.[13] |
| Acetonitrile | -0.33 | Can sometimes strip essential water from the enzyme, reducing activity.[14] |
| tert-Butanol | 0.6 | Can be used as a co-solvent.[14] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of this compound
This protocol provides a starting point for the resolution using a commercially available immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).
Materials:
-
This compound (racemic)
-
Immobilized Lipase (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., hexane or MTBE)
-
Quenching agent (e.g., acetone)
-
Analytical standards of the substrate and expected product
-
Equipment: Magnetic stirrer, temperature-controlled water bath or incubator, analytical balance, reaction vials, HPLC or GC with a chiral column.
Procedure:
-
Reaction Setup: In a sealed vial, dissolve a known amount of this compound in the chosen organic solvent. Add the phosphate buffer to create a biphasic system.[15]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount will typically be between 1-10% of the substrate weight.
-
Incubation: Place the vial in a shaker or on a stirrer at the desired temperature (e.g., 40°C).
-
Monitoring the Reaction: Periodically take small aliquots from the organic phase. Quench the reaction in the aliquot by adding acetone and filtering off the enzyme.[15] Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[9]
-
Product Isolation: The product (the chiral monoester) can be separated from the unreacted diester using techniques like column chromatography or extraction.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for enzymatic resolution.
Caption: Troubleshooting decision tree for enzymatic resolution.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of catalytic properties of Mucor racemosus lipase through immobilization in a biocompatible alginate gelatin hydrogel matrix for free fatty acid production: a sustainable robust biocatalyst for ultrasound-assisted olive oil hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lmaleidykla.lt [lmaleidykla.lt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Dimethyl 3-methylglutarate
Welcome to the technical support center for the synthesis of Dimethyl 3-methylglutarate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific challenges you may encounter.
FAQ 1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3-methylglutaric acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction involves heating the dicarboxylic acid in an excess of methanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and steps are often taken to favor the formation of the diester product.
FAQ 2: My reaction seems to be incomplete, and I have a mixture of products. What are the likely side products?
Incomplete reaction is a common issue in Fischer esterification. The primary side products you are likely to encounter are:
-
Methyl 3-methylglutarate (monoester): This is the product of the esterification of only one of the two carboxylic acid groups.
-
Unreacted 3-methylglutaric acid: The starting dicarboxylic acid may remain if the reaction does not go to completion.
-
3-Methylglutaric anhydride: This cyclic anhydride can form through intramolecular cyclization of the starting material, especially at elevated temperatures.
-
Dimethyl ether: This can be formed as a byproduct from the acid-catalyzed self-condensation of methanol, particularly at higher temperatures (above 140°C).[1][2]
Troubleshooting Guide: Side Reaction Prevention and Mitigation
This guide provides detailed information on how to identify, prevent, and resolve common side reactions.
Problem 1: Low Yield of this compound and Presence of Monoester
Symptoms:
-
Chromatographic analysis (e.g., GC-MS) of the crude product shows a significant peak corresponding to the monoester (Methyl 3-methylglutarate) in addition to the desired diester.
-
The overall yield of the purified diester is lower than expected.
Root Cause: The Fischer esterification is a reversible reaction. The formation of the monoester is the first step, and its conversion to the diester is also an equilibrium process. Insufficient reaction time, inadequate catalyst amount, or the presence of water can lead to an incomplete reaction, resulting in a mixture of the monoester, diester, and unreacted starting material.
Preventative Measures and Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Drive the Equilibrium Forward | Use a large excess of methanol (it can often serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3] | Shifts the equilibrium towards the formation of the diester, increasing the yield.[3] |
| Optimize Catalyst Loading | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. | A higher catalyst concentration can increase the reaction rate, but excessive amounts can lead to side reactions like ether formation. |
| Increase Reaction Time and/or Temperature | Reflux the reaction mixture for a sufficient period. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. Increasing the temperature can also increase the reaction rate. | Allows the reaction to proceed further towards the formation of the more thermodynamically stable diester. However, be cautious of higher temperatures promoting side reactions. |
Data Presentation: Effect of Reactant Ratio on Ester Yield
| Molar Ratio (Methanol:Acetic Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
| (Data based on a study of the Fischer esterification of acetic acid with ethanol, demonstrating the principle of using excess alcohol to drive the reaction to completion)[3] |
Problem 2: Formation of 3-Methylglutaric Anhydride
Symptoms:
-
Presence of an unexpected peak in the GC-MS analysis of the crude product, which may correspond to the molecular weight of 3-methylglutaric anhydride.
-
IR spectroscopy of the crude product may show characteristic anhydride carbonyl stretches (typically two bands around 1810 cm⁻¹ and 1760 cm⁻¹).
Root Cause: Dicarboxylic acids like 3-methylglutaric acid can undergo intramolecular dehydration to form a cyclic anhydride, especially when heated in the presence of a dehydrating agent like a strong acid catalyst.
Preventative Measures and Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Control Reaction Temperature | Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. Avoid excessive heating. | Lower temperatures disfavor the endothermic anhydride formation. |
| Choose Appropriate Catalyst | While strong acids are needed, consider using a milder catalyst or a lower concentration of a strong acid if anhydride formation is significant. | Reduces the rate of the dehydration reaction leading to the anhydride. |
| Minimize Reaction Time | Once the formation of the desired diester has reached a plateau (as determined by reaction monitoring), work up the reaction to avoid prolonged exposure to conditions that favor anhydride formation. | Less time for the side reaction to occur. |
Problem 3: Formation of Dimethyl Ether
Symptoms:
-
Detection of a highly volatile compound in the headspace of the reaction mixture or as an early-eluting peak in a GC analysis.
-
Potential for pressure buildup in a sealed reaction vessel.
Root Cause: In the presence of a strong acid catalyst like sulfuric acid, methanol can undergo intermolecular dehydration to form dimethyl ether, especially at elevated temperatures (typically above 140°C).[1][2]
Preventative Measures and Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Maintain Optimal Reaction Temperature | Keep the reaction temperature below 140°C. The reflux temperature of methanol (around 65°C) is generally sufficient for the esterification and well below the temperature where significant ether formation occurs. | Minimizes the rate of the competing dehydration of methanol. |
| Use an Alternative Catalyst | If higher temperatures are required for the esterification, consider using a catalyst that is less prone to promoting alcohol dehydration. | Reduces the likelihood of dimethyl ether formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
3-Methylglutaric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylglutaric acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure diester.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway: Fischer Esterification of 3-Methylglutaric Acid
Caption: Reaction pathway for the Fischer esterification of 3-methylglutaric acid.
References
Purification techniques for high-purity Dimethyl 3-methylglutarate
Welcome to the technical support center for the purification of high-purity Dimethyl 3-methylglutarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis and Initial Work-up
Q: My crude this compound shows low purity by GC analysis after the initial extraction and solvent removal. What are the likely impurities and how can I remove them?
A: Low purity at this stage is common and can be attributed to several factors.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 3-methylglutaric acid and methanol.
-
Byproducts: Monomethyl 3-methylglutarate (from incomplete esterification), and potentially other side-products depending on the synthetic route.
-
Catalyst Residues: Acidic or basic catalysts used in the esterification.
-
Water: Introduced during the work-up or from moist reagents/solvents.
-
-
Troubleshooting Steps:
-
Neutralization and Washing: Ensure the crude product is thoroughly washed to remove acid or base catalysts. A typical procedure involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to reduce the water content.
-
Drying: Adequately dry the organic solution before solvent evaporation. Anhydrous sodium sulfate or magnesium sulfate are commonly used. The presence of water can lead to hydrolysis of the ester, especially at elevated temperatures during distillation.
-
Solvent Removal: Use rotary evaporation under reduced pressure to remove the extraction solvent. Avoid excessively high temperatures to prevent product decomposition or side reactions.
-
Issue 2: Difficulty in Achieving >99% Purity by Distillation
Q: I am using fractional vacuum distillation to purify this compound, but I am struggling to achieve a purity greater than 99%. What could be the issue?
A: Achieving very high purity by distillation requires careful optimization of the distillation parameters.
-
Potential Causes:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate impurities with close boiling points.
-
Incorrect Pressure Control: Fluctuations in vacuum pressure can lead to unstable boiling and poor separation.
-
Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, reducing separation efficiency.
-
Co-boiling Impurities: The presence of impurities with boiling points very close to that of this compound.
-
-
Troubleshooting Steps:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Precise Vacuum Control: Employ a high-quality vacuum pump and a precise pressure controller to maintain a stable vacuum.
-
Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
-
Fraction Collection: Collect multiple small fractions and analyze the purity of each by GC. Combine the fractions that meet the desired purity level.
-
Issue 3: Low Recovery After Chromatographic Purification
Q: I am using preparative HPLC to purify this compound, but the recovery of the pure product is very low. How can I improve the yield?
A: Low recovery in preparative chromatography can be due to several factors related to the method and the compound's properties.
-
Potential Causes:
-
Irreversible Adsorption: The compound may be irreversibly adsorbing to the stationary phase of the column.
-
Poor Solubility: The compound may have low solubility in the mobile phase, leading to precipitation on the column.
-
Co-elution with Impurities: If the separation is not fully optimized, the target compound may co-elute with impurities, leading to the collection of broader, less pure fractions and a subsequent loss of pure material.
-
Sample Overload: Injecting too much sample can lead to poor peak shape and decreased resolution, making it difficult to collect pure fractions.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the solvent composition to improve the solubility of this compound and ensure it elutes effectively.
-
Column Selection: Test different stationary phases to find one with optimal selectivity and minimal irreversible adsorption for your compound.
-
Loading Study: Perform a loading study on an analytical scale to determine the maximum amount of sample that can be injected without compromising resolution before scaling up to a preparative column.[1]
-
Gradient Optimization: If using a gradient, optimize the slope to maximize the resolution between the product and its impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for achieving the highest purity of this compound?
A1: A combination of fractional vacuum distillation followed by preparative chromatography is often the most effective approach for achieving very high purity (>99.5%). Distillation is excellent for removing bulk impurities with different boiling points, while preparative chromatography can separate those with very similar physicochemical properties.
Q2: What are the typical analytical methods to assess the purity of this compound?
A2: The most common and effective methods are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for impurity identification.[2]
-
High-Performance Liquid Chromatography (HPLC): With a UV or refractive index detector. HPLC is particularly useful for analyzing non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities, although it is generally less sensitive for quantification of minor impurities compared to GC or HPLC.
Q3: Are there any specific safety precautions I should take when purifying this compound?
A3: Yes, standard laboratory safety practices should be followed. This compound is a combustible liquid.[3] Avoid open flames and work in a well-ventilated fume hood. When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dimethyl glutarate (for comparison) |
| Molecular Formula | C₈H₁₄O₄ | C₇H₁₂O₄ |
| Molecular Weight | 174.19 g/mol | 160.17 g/mol [5] |
| Boiling Point | 110 °C at 19 mmHg[3] | 210-215 °C at 1013 hPa[6] |
| Density | 1.052 g/mL at 25 °C[3] | 1.09 g/cm³ at 20 °C[6] |
| Refractive Index | n20/D 1.425[3] | n20/D 1.424 |
| Solubility | Soluble in most organic solvents. | Slightly soluble in water.[7] |
Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Evacuation: Gradually apply vacuum to the system, ensuring all joints are properly sealed.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column.
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. Once the temperature at the distillation head stabilizes, begin collecting the main fractions in separate receiving flasks.
-
Monitoring: Continuously monitor the temperature and pressure. A stable boiling point indicates the collection of a pure fraction.
-
Termination: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of each collected fraction using GC-FID.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for ester analysis (e.g., a DB-624 or equivalent).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. SU1099841A3 - Process for preparing 3,3-dimethylglutaric acid - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. Purification [chem.rochester.edu]
Stability and degradation pathways of Dimethyl 3-methylglutarate
Technical Support Center: Dimethyl 3-methylglutarate
Disclaimer: Specific stability and degradation data for this compound is not extensively available in public literature. The information provided is based on the general chemical principles of short-chain aliphatic diesters and serves as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary non-biological degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other aliphatic esters, is hydrolysis. This reaction involves the cleavage of the ester bonds by water. The process can be catalyzed by acids or bases.[1] The hydrolysis occurs in a stepwise manner, first yielding Methyl 3-methylglutarate (the monoester) and methanol, followed by the hydrolysis of the second ester group to yield 3-methylglutaric acid and another molecule of methanol.
Q2: What factors influence the stability of this compound in solution?
A2: The stability is mainly influenced by:
-
pH: Hydrolysis is significantly faster under both acidic and especially alkaline (basic) conditions compared to neutral pH.[1] Esters are generally most stable at a slightly acidic pH (around 4-5).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymes: In biological systems, enzymes such as esterases and lipases can rapidly catalyze the hydrolysis of the ester bonds.[2]
Q3: My assay shows rapid loss of this compound in my formulation. What could be the cause?
A3: Rapid degradation is likely due to hydrolysis. Please check the following:
-
pH of your formulation: If the pH is alkaline (above 7) or strongly acidic (below 3), hydrolysis will be accelerated. Consider adjusting the pH to a range of 4-6 if your experiment allows.
-
Temperature: Are your samples being stored at elevated temperatures? If so, consider refrigeration to slow down degradation.
-
Contamination: Microbial contamination could introduce esterase enzymes, leading to rapid enzymatic degradation. Ensure sterile handling and consider adding a bacteriostatic agent if appropriate.
Q4: What are the expected degradation products of this compound?
A4: The expected degradation products from hydrolysis are:
-
Monomethyl 3-methylglutarate: The intermediate product from the hydrolysis of one ester group.
-
3-Methylglutaric acid: The final product after both ester groups are hydrolyzed.[3][4]
-
Methanol: Released at each step of the hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Inaccurate pH control | Verify the pH of your buffer or formulation at the start and end of the experiment. Ensure the buffer has sufficient capacity to maintain the pH. |
| Temperature fluctuations | Use a calibrated, temperature-controlled incubator or water bath. Monitor the temperature throughout the study. |
| Evaporation of solvent | Ensure sample vials are tightly sealed to prevent solvent evaporation, which would concentrate the analyte and give falsely high stability readings. |
| Photodegradation | While less common for this structure, protect samples from light by using amber vials or covering them with foil to rule out photodegradation. |
Issue 2: Difficulty in analytical quantification (e.g., by HPLC or GC).
| Potential Cause | Troubleshooting Step |
| Poor peak shape or resolution | Optimize your chromatographic method. For HPLC, ensure mobile phase pH is compatible with the analyte. For GC, check for active sites in the inlet or column that may cause tailing; derivatization may be necessary for degradation products. |
| Low recovery during sample preparation | This compound is a relatively nonpolar small molecule. Ensure your extraction solvent is appropriate (e.g., ethyl acetate, diethyl ether). Check for volatility losses if using nitrogen evaporation for concentration. |
| Analyte adsorption | Adsorption to container surfaces can be an issue. Consider using silanized glass vials for sample storage and preparation. |
Quantitative Data Summary
Specific experimental data for this compound is limited. The following table presents hypothetical, yet chemically realistic, data for the hydrolysis rate constant (k) to illustrate how results could be presented.
Table 1: Hypothetical Hydrolysis Rate of this compound (0.1 mg/mL) at 40°C
| pH | Buffer System | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.1 M HCl | 0.095 | 7.3 |
| 4.5 | 0.05 M Acetate | 0.008 | 86.6 |
| 7.0 | 0.05 M Phosphate | 0.072 | 9.6 |
| 9.0 | 0.05 M Borate | 0.850 | 0.8 |
Experimental Protocols
Protocol 1: Chemical Stability Study (Hydrolysis)
-
Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M HCl for pH 2, 0.05 M acetate for pH 4.5, 0.05 M phosphate for pH 7.0, and 0.05 M borate for pH 9.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Spike a known volume of the stock solution into each buffer solution in amber glass vials to a final concentration of 0.1 mg/mL. Seal the vials tightly.
-
Incubation: Place the vials in a temperature-controlled oven or water bath set to a specific temperature (e.g., 40°C, 50°C, or 60°C).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from each pH condition. Immediately quench the degradation by cooling the sample on ice and, if necessary, neutralizing the pH.
-
Analysis: Analyze the concentration of the remaining this compound using a validated stability-indicating analytical method, such as HPLC-UV or GC-FID.[5][6]
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). Calculate the half-life using the formula t½ = 0.693/k.
Protocol 2: Enzymatic Stability Study
-
Enzyme and Buffer Prep: Prepare a solution of the desired enzyme (e.g., porcine liver esterase) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Initiation: Pre-warm the buffer and a stock solution of this compound to the desired temperature (e.g., 37°C). Initiate the reaction by adding the substrate to the enzyme solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an excess of cold organic solvent (e.g., acetonitrile), which will precipitate the enzyme.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a chemical stability (hydrolysis) study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-二甲基戊二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Human Metabolome Database: Showing metabocard for 3,3-Dimethylglutaric acid (HMDB0002441) [hmdb.ca]
- 5. Dimethyl glutarate | SIELC Technologies [sielc.com]
- 6. osha.gov [osha.gov]
Technical Support Center: Dimethyl 3-methylglutarate Production Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Dimethyl 3-methylglutarate production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: Common routes for the synthesis of the related 3,3-dimethylglutaric acid, which can then be esterified, start from isophorone or dimedone. One method involves the oxidation of isophorone with hydrogen peroxide in the presence of a strong acid.[1][2] Another approach is the ozonolysis of dimedone, followed by alcoholysis to yield the dimethyl ester.[3][4] The synthesis of β-methylglutaric acid, a precursor, can be achieved through the condensation of acetaldehyde with cyanoacetamide, followed by hydrolysis.[5]
Q2: What are the primary challenges in scaling up the production of this compound?
A2: The main challenges include managing hazardous reagents like ozone and hydrogen peroxide, controlling reaction temperatures to prevent side reactions, formation of by-products that complicate purification, and the separation of the final product from the reaction mixture.[1][3][6] Catalyst selection and regeneration also present significant hurdles in developing a sustainable and economical process.[6]
Q3: What safety precautions should be taken when working with ozone and concentrated hydrogen peroxide?
A3: Ozonolysis should be carried out in a well-ventilated area, preferably a fume hood, with equipment designed to handle ozone.[3][4] Temperatures should be carefully controlled, often at low temperatures (-80 to +40°C), to prevent uncontrolled reactions.[4] When using concentrated hydrogen peroxide, appropriate personal protective equipment (gloves, goggles, lab coat) is essential. The reaction should be conducted behind a safety shield, and the temperature must be carefully monitored to avoid exothermic runaway reactions.[1][2]
Q4: How can the purity of this compound be improved during scale-up?
A4: Purification can be a multi-step process. Initial workup may involve washing the crude product with solvents like toluene and hexane to remove nonpolar impurities.[3] For volatile esters like this compound, vacuum distillation is an effective method for achieving high purity.[3][4] In some cases, crystallization of the corresponding diacid followed by esterification can yield a high-purity product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient extraction or purification. | - Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature and time based on small-scale experiments.[1] - Ensure the workup procedure is not degrading the product (e.g., avoiding high temperatures or strong acids/bases if the product is sensitive). - Optimize the extraction solvent and the number of extractions.[5] |
| Presence of Impurities | - Formation of by-products due to side reactions. - Unreacted starting materials. - Contamination from solvents or reagents. | - Adjust reaction conditions (temperature, catalyst, stoichiometry) to minimize side reactions. - Purify the starting materials before use. - Employ appropriate purification techniques such as vacuum distillation, recrystallization of the diacid, or column chromatography.[3][4] |
| Difficulty in Product Isolation | - Emulsion formation during extraction. - Product is too soluble in the aqueous phase. - Product is thermally unstable for distillation. | - Add brine to the aqueous layer to break emulsions. - Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product.[5] - Use a lower distillation pressure to reduce the boiling point or consider alternative purification methods like crystallization.[4] |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Poor control over reaction parameters. - Inconsistent workup procedures. | - Establish strict quality control for all incoming raw materials. - Implement robust process controls for temperature, pressure, and addition rates. - Standardize all workup and purification procedures. |
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for 3,3-Dimethylglutaric Acid and its Dimethyl Ester
| Starting Material | Reagents | Reaction Temperature | Product | Purity | Yield | Reference |
| Dimedone | Ozone, Methanol, H₂SO₄ | -2 to 0°C (ozonolysis), Reflux (alcoholysis) | 3,3-Dimethylglutaric acid dimethyl ester | 98.0% | 87.6% | [4] |
| Dimedone | Ozone, Acetic Acid, Ethyl Acetate | Not specified | 3,3-Dimethylglutaric acid | 98.1% | 85.0% | [3] |
| Isophorone | H₂O₂, H₂SO₄ | 25°C, then 58°C for 16h | 3,3-Dimethylglutaric acid | Not specified | Not specified | [1] |
| Isophorone | H₂O₂, Phosphoric Acid | 25-35°C | 3,3-Dimethylglutaric acid | 71.25% | 38.3% | [1][2] |
Table 2: Synthesis of β-Methylglutaric Acid
| Starting Material | Reagents | Product | Melting Point | Yield | Reference |
| α,α'-Dicyano-β-methylglutaramide | Concentrated HCl | Crude β-Methylglutaric acid | 79-82°C | 80% | [5] |
| Crude β-Methylglutaric acid | 10% HCl | Purified β-Methylglutaric acid | 85-86°C | 90% (recovery) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 3,3-dimethylglutarate from Dimedone via Ozonolysis
Materials:
-
Dimedone
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Ozone generator
Procedure:
-
Dissolve 14.0 g of dimedone in 110 g of methanol.[3]
-
Cool the solution to between -10°C and +20°C.[4]
-
Bubble ozone through the solution until the reaction is complete (indicated by a color change or TLC analysis).
-
Slowly add 0.92 g of concentrated sulfuric acid to the solution.[3]
-
Cool the solution to room temperature and neutralize it with sodium hydroxide.[3][4]
-
Isolate the Dimethyl 3,3-dimethylglutarate by vacuum distillation (boiling point ~90°C at 14 mbar).[3][4]
Protocol 2: Synthesis of 3,3-Dimethylglutaric Acid from Isophorone
Materials:
-
Isophorone
-
95% Sulfuric Acid
-
30% Hydrogen Peroxide
Procedure:
-
In a three-necked flask, place 166.3 g of 95% sulfuric acid.[1]
-
With cooling to approximately 10°C, add 200 g of 30% hydrogen peroxide dropwise.[1]
-
Over one hour, add 40 g of isophorone, maintaining the temperature at 25°C.[1]
-
After the addition is complete, gradually increase the temperature to 58°C and stir for an additional 16 hours.[1]
-
Cool the mixture to -10°C to precipitate the product.[1]
-
Filter the crystal slurry via suction to collect the 3,3-dimethylglutaric acid.[1]
Process Diagrams
References
- 1. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 2. SU1099841A3 - Process for preparing 3,3-dimethylglutaric acid - Google Patents [patents.google.com]
- 3. EP0065706B1 - Process for the preparation of 3,3-dimethylglutaric acid or its esters - Google Patents [patents.google.com]
- 4. US4433163A - Process for the production of 3,3-dimethylglutaric acid or its esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral Dimethyl 3-methylglutarate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the synthesis of chiral Dimethyl 3-methylglutarate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization during the synthesis of chiral this compound, and other chiral esters with a stereocenter alpha to a carbonyl group, primarily occurs through the formation of a planar, achiral enol or enolate intermediate.[1][2][3][4] This loss of stereochemistry can be initiated by several factors:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol or enolate form, leading to a loss of the defined stereochemistry at the alpha-carbon.[1][4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[1]
-
Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can lead to a gradual loss of enantiomeric purity.
-
Harsh Workup or Purification Conditions: The use of strong acids or bases during the workup, or purification on acidic media like standard silica gel, can also induce racemization.[2]
Q2: What are the most effective strategies to prevent racemization?
A2: The most effective strategies involve careful control of reaction conditions and the use of stereoselective synthetic methods. Key approaches include:
-
Low Reaction Temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial to minimize the rate of enolization.[2]
-
Use of Mild Reagents: Employing mild and non-nucleophilic bases, such as diisopropylethylamine (DIPEA), can reduce the propensity for deprotonation at the chiral center.[1] For acid-catalyzed reactions, using the mildest possible acid for the shortest duration is recommended.
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the glutarate precursor can direct the stereochemical outcome of subsequent reactions, leading to a high diastereoselective synthesis. The auxiliary is then removed under mild conditions to yield the desired enantiomerically pure product.[5]
-
Enzymatic Methods: Biocatalytic approaches, such as enzymatic desymmetrization of a prochiral precursor, can offer high enantioselectivity under mild reaction conditions.[6][7]
-
Careful Workup and Purification: Using buffered or neutral aqueous solutions for workup and neutralized silica gel for chromatography can prevent racemization of the final product.[2]
Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A3: The most common and accurate method for determining the enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques utilize a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee. Other methods include the use of chiral shift reagents in NMR spectroscopy.
Q4: Can the choice of solvent affect racemization?
A4: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the risk of racemization. The choice of solvent can also affect the aggregation state of reagents and the transition state geometry in stereoselective reactions, thereby influencing the diastereoselectivity.[8][9][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of chiral this compound.
Problem 1: Significant loss of enantiomeric excess in the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C). | Lower temperatures reduce the kinetic energy available for the formation of the achiral enolate intermediate.[1][2] |
| Use of a strong base. | Employ a weaker, non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. | Stronger, less hindered bases are more likely to deprotonate the alpha-carbon, leading to racemization.[1] |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to potentially racemizing conditions preserves the stereochemical integrity of the product. |
| Acidic or basic workup. | Use a buffered aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer) for the workup. | Strong acids or bases during workup can catalyze enolization and racemize the product.[2] |
| Purification on standard silica gel. | Neutralize the silica gel with a triethylamine solution before packing the column, or use an alternative neutral stationary phase like alumina. | The acidic nature of silica gel can cause epimerization of sensitive chiral centers.[2] |
Problem 2: Low diastereoselectivity when using a chiral auxiliary.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Incorrect Lewis acid or base. | Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and bases (e.g., DIPEA, triethylamine) to optimize the chelation control. | The choice of Lewis acid and base is critical for forming a rigid chelated transition state, which is essential for high diastereoselectivity. |
| Inappropriate solvent. | Test different solvents. For chelation-controlled reactions, non-coordinating solvents like dichloromethane are often preferred. | The solvent can affect the solubility of reagents and the stability of the transition state.[2][8][9] |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | Water can react with and deactivate the Lewis acid, preventing the formation of the desired chelated intermediate.[2] |
Quantitative Data Summary
While specific data for this compound is sparse, the following table illustrates the expected impact of reaction conditions on the enantiomeric excess (ee) of a chiral ester, based on principles from related syntheses.
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
| Temperature | -78 °C | >95 | 25 °C (Room Temp) | <70 | Lower temperatures significantly suppress the rate of enolization and subsequent racemization.[2] |
| Base | DIPEA | >95 | Triethylamine | ~80-90 | Sterically hindered, non-nucleophilic bases are less likely to cause deprotonation at the chiral center.[1] |
| Solvent | Dichloromethane | >95 | Tetrahydrofuran (THF) | ~90 | Non-coordinating solvents often favor a more organized transition state in chelation-controlled reactions.[2] |
| Purification | Neutralized Silica | Maintained | Standard Silica | Potential Decrease | The acidic surface of standard silica gel can catalyze epimerization of the product.[2] |
Note: The ee values are illustrative and can vary depending on the specific substrate and reaction.
Experimental Protocols
Protocol 1: Synthesis of Chiral this compound using an Evans Chiral Auxiliary
This protocol is a general guideline for the synthesis of chiral this compound via an asymmetric alkylation using an Evans oxazolidinone auxiliary.
1. Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at 0 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add 3-methylglutaryl chloride (prepared from 3-methylglutaric anhydride) dropwise and stir for 1 hour at 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the acylated auxiliary by column chromatography.
2. Asymmetric Alkylation:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes.
-
Add methyl iodide and stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography.
3. Cleavage of the Auxiliary and Esterification:
-
Dissolve the alkylated product in a mixture of methanol and THF.
-
Cool to 0 °C and add a solution of sodium methoxide in methanol.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with water and extract the chiral this compound.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Purify the final product by column chromatography on neutralized silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for this compound.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., a mixture of hexane and isopropanol). A typical concentration is around 1 mg/mL.
-
Column Selection: Choose a suitable chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (the ratio will need to be optimized to achieve baseline separation of the enantiomers).
-
Flow rate: 0.5 - 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detector: UV detector set to a wavelength where the compound absorbs.
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. youtube.com [youtube.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Optimizing reaction conditions for the esterification of 3-methylglutaric acid
Technical Support Center: Esterification of 3-Methylglutaric Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the esterification of 3-methylglutaric acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a mixture of monoester and diester. How can I improve the selectivity for the diester?
A1: Achieving high selectivity for the diester requires pushing the reaction equilibrium towards completion. Here are key strategies:
-
Increase Alcohol Excess: Use the alcohol (e.g., methanol, ethanol) as the solvent or in a large excess (at least 10-20 equivalents). This concentration gradient favors the formation of the diester product according to Le Châtelier's principle.
-
Efficient Water Removal: The esterification reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the reactants.[1][2] Use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[1][3] Alternatively, incorporating molecular sieves into the reaction mixture can effectively sequester water.
-
Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-TsOH) can increase the reaction rate for both esterification steps.[4] However, excessive amounts can lead to side reactions like dehydration or ether formation from the alcohol, so optimization is key.
-
Prolong Reaction Time: Dicarboxylic acids esterify in a stepwise manner. The second esterification is often slower than the first due to increased steric hindrance and electronic effects. Extending the reaction time (e.g., from 8 to 24 hours) at reflux can drive the reaction to completion.[1]
Q2: How can I selectively synthesize the monoester of 3-methylglutaric acid?
A2: Selective mono-esterification is challenging but achievable by carefully controlling reaction conditions to favor the first esterification step over the second.
-
Stoichiometric Control: Use a strict 1:1 molar ratio of 3-methylglutaric acid to the alcohol. This limits the availability of the alcohol needed for the second esterification.
-
Lower Temperature & Shorter Time: Conduct the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the monoester is the predominant product.
-
Use of a Bulky Alcohol: Employing a sterically hindered alcohol can slow down the second esterification step more significantly than the first.
-
Specialized Catalysts: Heterogeneous catalysts, such as bifunctional alumina, have been shown to provide good selectivity for the mono-esterification of linear dicarboxylic acids and could be applicable here.[5]
Q3: The reaction mixture has turned dark brown or black. What causes this and is the product salvageable?
A3: Darkening of the reaction mixture, especially when using strong acid catalysts like sulfuric acid at high temperatures, typically indicates charring or decomposition of the organic material.
-
Cause: This is often due to side reactions such as dehydration of the alcohol or oxidation of the starting materials or products. The catalyst concentration and reaction temperature are the most significant factors.[4]
-
Prevention:
-
Reduce the catalyst concentration to the minimum effective amount.
-
Lower the reaction temperature, even if it requires a longer reaction time.
-
Consider using a milder catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[3]
-
-
Salvaging the Product: The desired ester may still be present. After the work-up, attempt purification via vacuum distillation or column chromatography to separate the ester from the polymeric/charred material. Yield will likely be compromised.
Q4: I have a low overall yield after work-up. What are the common points of product loss?
A4: Low yield can result from incomplete reaction or losses during the purification process.
-
Incomplete Reaction: As discussed in Q1, ensure the equilibrium is sufficiently shifted towards the products. Confirm reaction completion via TLC or GC before starting the work-up.
-
Work-up Losses:
-
Insufficient Extraction: Ensure the organic solvent used for extraction (e.g., diethyl ether, ethyl acetate) is appropriate and used in sufficient quantity. Perform multiple extractions (e.g., 3 x 100 mL) to maximize recovery.[1]
-
Premature Precipitation: During neutralization with a basic solution (e.g., NaHCO3), if the ester is a solid, it could precipitate along with any unreacted acid, leading to loss. Ensure the product remains dissolved in the organic phase.
-
Emulsion Formation: Emulsions can form during aqueous washes, trapping the product. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.[1]
-
-
Purification Losses: During distillation, ensure the vacuum is adequate to prevent thermal decomposition. In column chromatography, product can be lost if it adheres strongly to the stationary phase or if fractions are cut improperly.[6]
Experimental Protocols & Data
Protocol 1: General Fischer Esterification for Dimethyl-3-methylglutarate
This protocol is a standard procedure for synthesizing the diester using an excess of alcohol as the solvent.
Materials:
-
3-Methylglutaric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Diethyl ether (or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylglutaric acid (1.0 eq). Add a large excess of methanol (e.g., 20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing cold distilled water.[7]
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 portions). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[1] Continue the bicarbonate wash until CO₂ evolution ceases.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Data Presentation: Comparison of Esterification Conditions
The following table summarizes typical conditions and expected outcomes for esterification reactions. Actual results may vary based on specific experimental setup and scale.
| Parameter | Condition A (High Yield Focus) | Condition B (Monoester Focus) | Condition C (Mild Conditions) |
| Reaction Type | Fischer Esterification | Controlled Fischer | Steglich Esterification |
| Alcohol (ROH) | Methanol (used as solvent) | Methanol (1.1 eq) | tert-Butanol (1.5 eq) |
| Catalyst | H₂SO₄ (0.2 eq) | H₂SO₄ (0.05 eq) | DCC (1.1 eq) / DMAP (0.1 eq) |
| Temperature | Reflux (~65°C) | Room Temperature | 0°C to Room Temperature |
| Time | 8-12 hours | 2-4 hours (monitored) | 12-24 hours |
| Water Removal | Dean-Stark or Excess ROH | Not typically required | Not required |
| Primary Product | Diester | Monoester | Diester (acid-sensitive) |
| Typical Yield | >90% (Diester) | 50-70% (Monoester) | >85% (Diester) |
Visual Guides: Workflows and Logic Diagrams
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis and purification of 3-methylglutarate esters.
Caption: Standard workflow for synthesis and purification of esters.
Troubleshooting Low Yield
This decision tree helps diagnose and resolve common issues leading to poor reaction yields.
Caption: Decision tree for troubleshooting low esterification yield.
Reaction Pathway and Equilibria
This diagram illustrates the two-step equilibrium of the dicarboxylic acid esterification and the role of water removal.
Caption: Equilibrium pathway for the diesterification of 3-methylglutaric acid.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer_esterification [chemeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of Dimethyl 3-methylglutarate: GC-MS vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Dimethyl 3-methylglutarate purity. The information presented is supported by established analytical principles and data from analogous compounds to assist in selecting the most appropriate methodology for specific research needs.
Data Presentation: A Comparative Overview
The choice between GC-MS and NMR for purity assessment depends on several factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural confirmation. The following table summarizes the key performance indicators for each technique in the context of this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio. | A primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[1][2] |
| Purity Assessment | Relative purity is determined by the peak area percentage of the main component in the chromatogram. | Absolute purity is determined by comparing the integral of a characteristic analyte signal to that of a known, high-purity internal standard.[1][2] |
| Limit of Detection (LOD) | High sensitivity, capable of detecting trace impurities in the µg/mL to ng/mL range.[2] | Generally lower sensitivity than GC-MS for trace impurities.[2] |
| Limit of Quantification (LOQ) | High precision at low concentrations.[2] | Best suited for high-purity assessments (e.g., >95%). |
| Accuracy & Precision | High accuracy and precision, though matrix effects can influence quantification.[1][2] | Excellent accuracy and precision with minimal matrix effects, considered a primary analytical method.[1][2] |
| Sample Preparation | Typically requires dissolution in a volatile organic solvent. Derivatization may be necessary for non-volatile impurities. | Simple dissolution in a deuterated solvent with the addition of an internal standard. |
| Structural Information | Provides the mass spectrum of the parent molecule and its fragments, aiding in identification. | Provides detailed structural information about the entire molecule, including stereochemistry, and can identify unknown impurities. |
| Analysis Time | Relatively fast, with typical run times of 15-30 minutes per sample. | Can be faster for sample preparation, but data acquisition and processing may take longer. |
Experimental Protocols
Below are detailed methodologies for the purity validation of this compound using GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: A mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
2. Reagents and Standards:
-
This compound reference standard (purity ≥99%).
-
Solvent: High-purity dichloromethane or ethyl acetate.
-
Internal Standard (optional, for quantitative analysis): A compound with similar chemical properties but a different retention time, such as Dimethyl adipate.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.
-
If using an internal standard, add it to the sample solution at a known concentration.
-
Vortex the solution to ensure homogeneity.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
5. Data Analysis:
-
The purity is calculated based on the relative peak area of this compound in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation. Potential impurities can be identified by their mass spectra and retention times.
Quantitative ¹H NMR (qNMR) Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Reagents and Standards:
-
This compound sample.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
4. NMR Acquisition Parameters:
-
Nucleus: ¹H
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for both GC-MS and NMR purity validation, as well as the logical relationship in the data comparison.
Caption: Workflow for this compound purity validation by GC-MS.
Caption: Workflow for this compound purity validation by qNMR.
Caption: Logical relationship for comparing GC-MS and qNMR techniques.
Conclusion
Both GC-MS and qNMR are powerful and reliable techniques for assessing the purity of this compound.
-
GC-MS is the preferred method for detecting and identifying volatile trace impurities due to its high sensitivity. It is an excellent choice for routine quality control where a profile of potential impurities is known.
-
Quantitative NMR is unparalleled for its accuracy in determining the absolute purity of a bulk sample without the need for a specific reference standard of the analyte. It also provides comprehensive structural information, making it invaluable for characterizing unknown impurities and confirming the identity of the main component.
The selection of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential contaminants, and the need for structural elucidation versus high-throughput screening. For a comprehensive purity assessment, the use of both techniques can be complementary, with GC-MS providing sensitive impurity profiling and qNMR delivering a highly accurate and precise determination of the absolute purity.
References
A Comparative Analysis of Catalysts for the Synthesis of Dimethyl 3-methylglutarate
The synthesis of Dimethyl 3-methylglutarate, a valuable diester in various chemical applications, is primarily achieved through the esterification of 3-methylglutaric acid with methanol or via transesterification. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative overview of common catalysts employed for similar esterification and transesterification reactions, offering insights for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct comparative studies on this compound synthesis, this guide draws upon data from the synthesis of structurally related diesters, such as dimethyl glutarate and dimethyl 2-methylglutarate.
The primary catalytic systems reviewed include homogeneous acid catalysts, such as sulfuric acid, and heterogeneous solid acid catalysts, like acidic ion-exchange resins.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is a trade-off between reaction rate, product yield, and the ease of catalyst separation and reuse. Homogeneous catalysts generally exhibit high activity but pose challenges in separation, while heterogeneous catalysts offer simplified workup procedures and potential for recycling.
| Catalyst Type | Catalyst Example | Substrate | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Findings & Limitations |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 2-Methylglutaric Acid | >85 | 70 | 5 | High yield, but catalyst neutralization and separation are required.[1] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Glutaric Acid | - | 120-150 | - | Effective for esterification with higher alcohols; kinetic parameters were determined.[2] |
| Heterogeneous Acid | Styrene Cation Exchange Resin (001x7) | Dimethyl Glutarate (Hydrolysis) | 88.84 (for Glutaric Acid) | 130 | 2 | High yield in the reverse reaction suggests suitability for esterification. The catalyst is reusable.[3] |
| Heterogeneous Acid | Strongly Acidic Styrene-Based Cation-Exchange Resin | Dimethyl Glutarate (Hydrolysis) | >85 (Conversion) | 90-140 | 1-8 | High conversion rates and catalyst can be recycled via simple filtration.[4] |
| Heterogeneous Acid | Styrene-Divinylbenzene Acid Resin (sPSB-SA) | Oleic Acid | High Conversion | 120 | 3 | Demonstrated high activity and stability at elevated temperatures, showing promise for continuous processes.[5] |
Experimental Protocols
Below are generalized experimental methodologies for the synthesis of dialkyl dicarboxylates using both homogeneous and heterogeneous acid catalysts.
1. Esterification using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)
This protocol is based on the synthesis of dimethyl 2-methylglutarate.[1]
-
Reaction Setup: A reaction flask is charged with 2-methylglutaric acid and methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the mixture. The molar ratio of methanol to the diacid is typically in excess to drive the equilibrium towards the product.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a defined period (e.g., 5 hours) to ensure complete conversion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled. The excess methanol is often removed under reduced pressure. The remaining mixture is then neutralized, typically with a base like sodium bicarbonate. The product is extracted with an organic solvent, washed, dried, and purified, often by distillation.
2. Esterification using a Heterogeneous Acid Catalyst (e.g., Cation Exchange Resin)
This protocol is inferred from the hydrolysis of dimethyl glutarate using a solid acid catalyst.[3][4]
-
Reaction Setup: 3-Methylglutaric acid, a significant excess of methanol, and the solid acid catalyst (e.g., a strongly acidic styrene-based cation-exchange resin) are combined in a reaction vessel equipped with a reflux condenser.
-
Catalyst Loading: The amount of resin is typically a percentage of the total reaction volume.
-
Reaction Conditions: The mixture is heated to reflux (around 90-140°C) with vigorous stirring for a period ranging from 1 to 8 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Catalyst Recovery and Product Isolation: Upon completion, the reaction mixture is cooled. The solid catalyst is easily separated by filtration and can be washed, dried, and stored for reuse. The filtrate, containing the product and excess methanol, is then processed. The excess methanol is removed by distillation, and the crude this compound can be purified by vacuum distillation.
Visualizing the Experimental Workflow
The following diagrams illustrate the generalized workflows for the synthesis of this compound using homogeneous and heterogeneous catalysts.
Caption: Comparative workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be effectively carried out using both homogeneous and heterogeneous acid catalysts. Homogeneous catalysts like sulfuric acid offer high yields and relatively fast reaction times but necessitate a more involved purification process.[1] In contrast, heterogeneous catalysts, such as acidic ion-exchange resins, provide a more environmentally friendly and operationally simpler alternative due to the ease of catalyst separation and reusability, while maintaining high conversion rates.[3][4] The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product. Future research may focus on the development of novel solid acid catalysts with enhanced activity and stability to further improve the efficiency and sustainability of this compound production.
References
- 1. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101696162A - Method for preparing glutaric acid from dimethyl glutarate - Google Patents [patents.google.com]
- 5. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts | MDPI [mdpi.com]
A Comparative Guide to Dimethyl 3-Methylglutarate and Diethyl 3-Methylglutarate in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed comparison of two closely related diesters, dimethyl 3-methylglutarate and diethyl 3-methylglutarate, in the context of organic synthesis. By examining their physical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to provide an objective resource for making informed decisions in the laboratory.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of reagents is paramount for reaction design and optimization. The choice between a dimethyl and a diethyl ester can influence factors such as reaction temperature, solvent selection, and purification methods. A summary of the key physical and chemical properties of this compound and diethyl 3-methylglutarate is presented below.
| Property | This compound | Diethyl 3-methylglutarate |
| Molecular Formula | C₈H₁₄O₄[1] | C₁₀H₁₈O₄[2] |
| Molecular Weight | 174.19 g/mol [1][3] | 202.24 g/mol [2] |
| Boiling Point | 110 °C at 19 mmHg[3][4] | Not explicitly available |
| Density | 1.052 g/mL at 25 °C[3][4] | Not explicitly available |
| Refractive Index | n20/D 1.425[3][4] | Not explicitly available |
| Flash Point | 97.0 °C (closed cup)[3] | Not explicitly available |
Reactivity and Performance in Organic Synthesis
The primary difference in reactivity between dimethyl and diethyl esters stems from steric and electronic effects of the methyl versus the ethyl groups. These differences can influence reaction rates, yields, and in some cases, the stereochemical outcome of a reaction.
General Reactivity Principles:
-
Steric Hindrance: The ethyl group is larger than the methyl group, leading to greater steric hindrance around the carbonyl carbon in diethyl 3-methylglutarate. This increased bulk can impede the approach of nucleophiles, potentially leading to slower reaction rates compared to its dimethyl counterpart.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon in the diethyl ester. This effect also suggests a slower reaction rate for the diethyl ester in nucleophilic acyl substitution reactions.
Based on these principles, this compound is generally expected to be more reactive towards nucleophiles. This can be advantageous in reactions where faster kinetics are desired.
Comparative Applications and Experimental Data
While direct, side-by-side quantitative comparisons in a broad range of reactions are not extensively documented in the literature, a notable application that highlights the utility of this compound is in chemoenzymatic asymmetric synthesis.
Enantioselective Hydrolysis using Pig Liver Esterase
This compound is a prochiral substrate that can undergo enantioselective hydrolysis catalyzed by enzymes such as Pig Liver Esterase (PLE) to yield chiral monoesters.[4] These chiral building blocks are valuable intermediates in the synthesis of biologically active molecules. The enzymatic hydrolysis of this compound provides access to both (R)- and (S)-4-amino-3-methylbutanoic acids.[4]
Experimental Protocol: Enantioselective Hydrolysis of this compound with Pig Liver Esterase
This protocol is based on established procedures for the enzymatic hydrolysis of prochiral diesters.[4]
Materials:
-
This compound
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH titration
-
Ethyl acetate or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
This compound is suspended in a phosphate buffer solution.
-
The pH of the mixture is adjusted and maintained at a constant value (typically between 7 and 8) using a pH-stat or by manual addition of a dilute NaOH solution.
-
Pig Liver Esterase is added to the reaction mixture to initiate the hydrolysis.
-
The reaction is monitored by the consumption of NaOH, which neutralizes the carboxylic acid formed. The reaction is stopped after the desired degree of conversion is reached (typically 50% for optimal enantiomeric excess of the remaining ester and the product).
-
The reaction mixture is acidified to a pH of approximately 2-3 with dilute HCl.
-
The product, the monoester, and any unreacted diester are extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The resulting monoester can be purified by techniques such as column chromatography or distillation.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Synthesis of Dimethyl and Diethyl 3-Methylglutarate
Both esters can be synthesized from 3-methylglutaric acid via Fischer esterification with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.
Caption: Synthesis of dimethyl and diethyl 3-methylglutarate from 3-methylglutaric acid.
Conclusion
-
This compound is the more reactive of the two due to lower steric hindrance and is the substrate of choice for applications requiring higher reactivity, such as in certain enzymatic transformations where the smaller size of the methyl group is advantageous for fitting into the enzyme's active site.
-
Diethyl 3-methylglutarate , being more sterically hindered, is expected to be less reactive. This could be beneficial in situations where a slower, more controlled reaction is desired, or to potentially achieve different selectivity in certain reactions.
For researchers in drug development and other areas of organic synthesis, this comparison provides a basis for rational reagent selection. While a lack of direct comparative experimental data for a wide range of reactions necessitates some reliance on established chemical principles, the information presented here offers a solid foundation for making an informed choice between these two valuable synthetic building blocks.
References
- 1. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 2. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Enantiomeric Purity of 3-Methylglutaric Acid Derivatives: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules, such as the derivatives of 3-methylglutaric acid, which are important intermediates in various synthetic pathways. The choice of analytical technique for ee determination depends on several factors including the required accuracy, precision, sample throughput, and the availability of instrumentation. This guide provides a comparative overview of the most common methods for determining the enantiomeric excess of 3-methylglutaric acid derivatives: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary methods used for the enantiomeric excess determination of 3-methylglutaric acid derivatives.
| Method | Analyte Form | Separation Principle | Detection | Pros | Cons |
| Chiral Gas Chromatography (GC) | Volatile derivatives (e.g., methyl esters) | Direct separation of enantiomers on a chiral stationary phase (CSP), typically cyclodextrin-based.[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution, well-suited for routine quality control and quantitative analysis.[1] | Requires derivatization to increase volatility; high temperatures can potentially cause racemization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct analysis or diastereomeric derivatives | Direct separation on a CSP or indirect separation of diastereomers on an achiral stationary phase.[1] | UV, Fluorescence, MS | Versatile, applicable to a wide range of derivatives, standard equipment in most labs. | Indirect methods require a chiral derivatizing agent and careful validation.[1] |
| NMR Spectroscopy | Direct analysis with a chiral solvating agent (CSA) or as diastereomeric derivatives | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer. | NMR Spectrometer | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
| Circular Dichroism (CD) Spectroscopy | Direct analysis in solution | Differential absorption of left and right circularly polarized light by chiral molecules. | CD Spectrometer | Very fast, requires minimal sample preparation. | Less universally applicable, requires a chromophore near the stereocenter, may be less accurate for precise ee determination without calibration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is important to note that specific conditions may need to be optimized for different derivatives of 3-methylglutaric acid.
Chiral Gas Chromatography (GC) of 3-Methylglutaric Acid Dimethyl Ester
This method involves the conversion of 3-methylglutaric acid to its more volatile dimethyl ester derivative, followed by direct separation on a chiral GC column.
1. Derivatization to Dimethyl Ester:
-
Reagents: Methanolic HCl or diazomethane.
-
Procedure: To a sample of 3-methylglutaric acid, add an excess of methanolic HCl. Heat the mixture in a sealed vial at 60-80°C for 1-2 hours. Alternatively, treat a solution of the acid in a suitable solvent (e.g., diethyl ether) with an ethereal solution of diazomethane until a persistent yellow color is observed. After the reaction, the excess reagent and solvent are removed under a stream of nitrogen. The resulting dimethyl ester is then dissolved in a suitable solvent for GC analysis.
2. Chiral GC Analysis:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector and Detector Temperatures: Typically set to 250°C to ensure efficient vaporization and prevent condensation.[1]
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp of 2-5°C/min to a final temperature of approximately 180°C.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Indirect Chiral High-Performance Liquid Chromatography (HPLC)
This approach involves reacting the 3-methylglutaric acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]
1. Derivatization with a Chiral Amine:
-
Chiral Derivatizing Agent (CDA): A chiral amine, such as (R)- or (S)-1-phenylethylamine.
-
Procedure: Activate the carboxylic acid groups of 3-methylglutaric acid using a coupling agent (e.g., a carbodiimide such as EDC) in an appropriate solvent (e.g., dichloromethane). Then, react the activated acid with the chiral amine. The resulting diastereomeric amides can be directly analyzed by HPLC after a simple workup to remove excess reagents.[1]
2. Achiral HPLC Analysis:
-
Column: A standard reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detector set at a wavelength where the derivatized analyte absorbs.
-
Quantification: The enantiomeric excess is determined from the peak areas of the two separated diastereomers.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method allows for the direct determination of enantiomeric excess in the NMR tube without the need for covalent derivatization.
1. Sample Preparation:
-
Dissolve a known amount of the 3-methylglutaric acid derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).
2. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
The interaction between the analyte enantiomers and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals of the analyte into two separate peaks corresponding to the two enantiomers.
-
The enantiomeric excess is calculated by integrating the corresponding signals for each enantiomer.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of structurally similar small molecules is paramount for lead compound selection and optimization. This guide provides a comparative analysis of the biological activity of dimethyl 3-methylglutarate against its related esters, dimethyl glutarate and dimethyl adipate. The information presented herein is a synthesis of available experimental data, focusing on cytotoxicity, potential enzyme inhibition, and receptor binding. A key consideration in the biological activity of these dimethyl esters is their potential hydrolysis by cellular carboxylesterases to their corresponding dicarboxylic acids and methanol, which may be the primary mediators of their biological effects.
Executive Summary
This compound, dimethyl glutarate, and dimethyl adipate are structurally related dicarboxylic acid dimethyl esters. While comprehensive comparative studies on their biological activities are limited, this guide consolidates available data and provides insights into their potential mechanisms of action. A central hypothesis is that the biological effects of these esters are largely attributable to their hydrolysis products: the parent dicarboxylic acids (3-methylglutaric acid, glutaric acid, and adipic acid) and methanol.
This guide presents available data on the cytotoxicity of these compounds and their parent acids. It also explores potential enzyme inhibition and receptor binding activities based on the known effects of the parent diacids. Detailed experimental protocols for key assays are provided to facilitate further comparative studies.
Comparative Data on Biological Activity
Due to a lack of direct comparative studies, the following table summarizes the available biological activity data for the dimethyl esters and their corresponding parent dicarboxylic acids. It is important to note that the biological effects of the esters are likely influenced by the rate of their hydrolysis to the parent acids in the experimental system.
| Compound | Chemical Structure | Cytotoxicity (IC50) | Known Enzyme Interactions | Known Receptor Interactions |
| This compound | Dimethyl 3-methylpentanedioate | Data not available | Data not available | Data not available |
| 3-Methylglutaric acid | 3-methylpentanedioic acid | Induces oxidative stress and mitochondrial dysfunction[1] | Non-selective inhibitor of Na+/K+-ATPase (30% inhibition at 0.1-5.0 mM)[1] | Data not available |
| Dimethyl glutarate | Dimethyl pentanedioate | Cytotoxicity is dependent on hydrolysis to glutaric acid[2] | Substrate for carboxylesterases[3][4][5] | Data not available |
| Glutaric acid | Pentanedioic acid | Neurotoxic, potentially through excitotoxicity[6][7][8] | Stimulates glutamate binding and inhibits vesicular glutamate uptake[8] | May interact with NMDA receptors[6] |
| Dimethyl adipate | Dimethyl hexanedioate | Cytotoxicity in rat nasal explants is dependent on carboxylesterase-mediated metabolism | Substrate for carboxylesterases[3][4][5] | Data not available |
| Adipic acid | Hexanedioic acid | Low acute toxicity (LD50 > 5000 mg/kg in rats)[9] | Incorporated into controlled-release drug formulations[10] | Data not available |
Experimental Protocols
To facilitate direct comparative studies of these esters, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, or a cell line relevant to the research area)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound, Dimethyl glutarate, and Dimethyl adipate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, dimethyl glutarate, and dimethyl adipate) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Carboxylesterase Inhibition Assay
This assay determines if the test compounds inhibit the activity of carboxylesterases, which are responsible for their hydrolysis.
Materials:
-
Purified porcine liver esterase or human carboxylesterase (hCE1 or hCE2)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
Test compounds (this compound, dimethyl glutarate, and dimethyl adipate)
-
Tris-HCl buffer (pH 7.4)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer and the carboxylesterase enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a control without any inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding pNPA solution to each well.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value for each compound.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine if the test compounds can displace a known ligand from a specific receptor. This is a hypothetical example as specific receptor targets for these esters are not well-defined. Researchers should select a receptor of interest based on their specific research goals.
Materials:
-
Cell membranes or purified receptor of interest (e.g., glutamate receptors)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-glutamate)
-
Test compounds (this compound, dimethyl glutarate, and dimethyl adipate)
-
Binding buffer (specific to the receptor)
-
Unlabeled ligand (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membranes/purified receptor, radiolabeled ligand, and varying concentrations of the test compounds in the binding buffer.
-
Total and Non-specific Binding: Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Potential Signaling Pathways and Mechanisms of Action
Direct evidence for the signaling pathways modulated by this compound and its related esters is scarce. However, based on the known biological activities of their parent dicarboxylic acids, a hypothetical mechanism of action can be proposed.
Hydrolysis to Active Metabolites
The primary event in the biological activity of these dimethyl esters is likely their hydrolysis by intracellular carboxylesterases. This enzymatic conversion releases the corresponding dicarboxylic acid and two molecules of methanol. The rate and extent of this hydrolysis will significantly influence the concentration of the active metabolites and, consequently, the observed biological effects.
Caption: Hydrolysis of Dimethyl Esters.
Potential Downstream Effects of Dicarboxylic Acids
The resulting dicarboxylic acids may then exert various biological effects:
-
3-Methylglutaric Acid: This metabolite is known to induce oxidative stress and mitochondrial dysfunction[1]. It can also inhibit the Na+/K+-ATPase pump, which is crucial for maintaining cellular membrane potential[1]. Disruption of these fundamental cellular processes can lead to cytotoxicity.
-
Glutaric Acid: Glutaric acid has been shown to have neurotoxic effects, potentially by interacting with the glutamatergic system[6][7][8]. It can stimulate glutamate binding to its receptors and inhibit the uptake of glutamate into synaptic vesicles[8]. An excess of extracellular glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.
-
Adipic Acid: In contrast to the other two diacids, adipic acid exhibits low toxicity[9]. It is a naturally occurring metabolite and is used in the food and pharmaceutical industries[10]. Its biological activity at physiological concentrations is considered minimal.
Caption: Potential Effects of Parent Diacids.
Conclusion
The biological activity of this compound and its comparison to dimethyl glutarate and dimethyl adipate is an area that requires further investigation. The current evidence suggests that their effects are likely mediated by their hydrolysis to the corresponding dicarboxylic acids. 3-Methylglutaric acid and glutaric acid have demonstrated potential for cytotoxicity and neurotoxicity, while adipic acid appears to be relatively inert. Future research should focus on direct comparative studies of these esters, including the determination of their cytotoxic IC50 values on various cell lines and an investigation into their specific interactions with enzymes and receptors. The experimental protocols provided in this guide offer a framework for conducting such valuable comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Dimethyl 3-methylglutarate as a Reference Standard in Metabolomics
For researchers, scientists, and drug development professionals, the quest for accurate and reproducible metabolomic data is paramount. Internal standards are the bedrock of reliable quantification, correcting for variations inherent in complex analytical workflows. This guide provides a comprehensive comparison of Dimethyl 3-methylglutarate as a potential reference standard, alongside established alternatives, supported by experimental protocols and performance data to inform your study design.
While stable isotope-labeled (SIL) internal standards are the gold standard in metabolomics for their ability to mimic the analyte's behavior during sample preparation and analysis, their availability and cost can be prohibitive.[1][2] In such cases, non-labeled, structurally similar compounds that are absent in the biological matrix under investigation, such as this compound, present a viable alternative. This guide will walk you through the necessary steps to validate and implement such a standard, ensuring the integrity of your metabolomic findings.
Performance Comparison: this compound vs. Alternative Standards
The ideal internal standard should be structurally and chemically similar to the analytes of interest, not naturally present in the sample, and stable throughout the analytical process. For the analysis of organic acids by Gas Chromatography-Mass Spectrometry (GC-MS), several compounds are commonly used. Below is a comparative table of this compound and common alternatives.
| Standard | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Primary Application | Advantages | Limitations |
| This compound | C₈H₁₄O₄ | 174.19 | 215-217 | Organic & Dicarboxylic Acids | Structurally similar to endogenous dicarboxylic acids; Not endogenous to most mammalian systems. | Not isotopically labeled; Requires extensive validation. |
| Succinic acid-d4 | C₄H₂D₄O₄ | 122.11 | 235 | Krebs Cycle Intermediates | Stable isotope-labeled; Closely mimics succinic acid. | Higher cost; Only ideal for a narrow range of analytes. |
| Myristic acid-d27 | C₁₄H₅D₂₇O₂ | 255.5 | 326 | Fatty Acids | Stable isotope-labeled; Suitable for fatty acid analysis. | Not ideal for polar organic acids. |
| 2-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 | 270-272 | General Organic Acids | Non-endogenous; Commercially available. | Structural dissimilarity to many small organic acids can lead to differential extraction efficiency and ionization response. |
| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 235-238 | Aromatic Organic Acids | Non-endogenous; Good chromatographic behavior. | Limited structural similarity to aliphatic organic acids. |
Experimental Protocols: Validation of a Novel Internal Standard
Before incorporating a new, non-labeled internal standard like this compound into a metabolomics workflow, a thorough validation is crucial. The following protocols outline the key experiments required to assess its performance.
Protocol 1: Evaluation of Linearity and Range
Objective: To determine the concentration range over which the detector response is proportional to the concentration of the analyte relative to the internal standard.
Methodology:
-
Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards of a representative target analyte (e.g., glutaric acid) at concentrations spanning the expected biological range.
-
Spike a constant, known concentration of the this compound internal standard into each calibration standard.
-
Analyze the spiked standards using the chosen analytical method (e.g., GC-MS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. A coefficient of determination (R²) > 0.99 is desirable.
Protocol 2: Assessment of Recovery and Matrix Effects
Objective: To evaluate the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte and internal standard.
Methodology:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of the target analyte.
-
Set A (Pre-extraction spike): Spike the analyte and this compound into the biological matrix (e.g., plasma, urine) before the extraction procedure.
-
Set B (Post-extraction spike): Perform the extraction on the blank biological matrix and spike the analyte and this compound into the final extract after the extraction procedure.
-
Set C (Neat standard): Spike the analyte and this compound into the reconstitution solvent.
-
Analyze all three sets of samples.
-
Calculate Recovery: (Peak area ratio of Set A / Peak area ratio of Set B) * 100%
-
Calculate Matrix Effect: (Peak area ratio of Set B / Peak area ratio of Set C) * 100%
-
Consistent recovery and a matrix effect close to 100% indicate that the internal standard effectively compensates for variations.
Protocol 3: Evaluation of Precision and Accuracy
Objective: To assess the closeness of repeated measurements (precision) and the agreement between the measured and true values (accuracy).
Methodology:
-
Prepare QC samples at low, medium, and high concentrations of the target analyte, each spiked with a constant concentration of this compound.
-
Analyze five replicates of each QC level within the same day (intra-day precision and accuracy).
-
Analyze the QC samples on three different days (inter-day precision and accuracy).
-
Calculate Precision: Expressed as the relative standard deviation (%RSD) of the measurements. An RSD of <15% is generally acceptable.
-
Calculate Accuracy: Expressed as the percentage of the nominal concentration. An accuracy of 85-115% is typically desired.
Visualizing the Workflow and Underlying Principles
To better understand the role of this compound in a metabolomics workflow and its relationship to relevant metabolic pathways, the following diagrams are provided.
Caption: A typical GC-MS based metabolomics workflow incorporating an internal standard.
Caption: The principle of internal standard normalization in mass spectrometry.
This compound is structurally related to 3-methylglutaric acid, an intermediate in the leucine catabolism pathway and related to the HMG-CoA reductase pathway. Understanding these pathways can provide context for the types of endogenous metabolites for which this standard may be suitable.
Caption: The leucine catabolism pathway, showing the formation of HMG-CoA.
Caption: The HMG-CoA reductase pathway, a key route for cholesterol biosynthesis.
References
Navigating Cross-Reactivity: A Comparative Guide for Dimethyl 3-methylglutarate in Chemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-methylglutarate is a small molecule of interest in various research and development applications. As with any chemical entity, understanding its potential for cross-reactivity in analytical assays is paramount to ensure data accuracy and reliability. Cross-reactivity, the phenomenon where a substance other than the intended analyte is detected by an assay, can lead to false-positive results or inaccurate quantification. This guide explores the potential for cross-reactivity of this compound in two common analytical platforms: Immunoassays (specifically ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Cross-Reactivity of Structurally Similar Compounds
Given the structural similarity, it is plausible that this compound may exhibit cross-reactivity in assays designed for other dicarboxylic acids or their esters. The presence of the methyl group at the 3-position and the dimethyl ester functional groups are key structural features that will influence its interaction with assay components.
Immunoassays (ELISA)
In competitive enzyme-linked immunosorbent assays (ELISAs) designed for small molecules, antibodies are raised against a specific target. Structurally similar molecules can potentially bind to these antibodies, leading to inaccurate measurements. For instance, an ELISA developed for glutaric acid might show some degree of cross-reactivity with 3-methylglutaric acid and its esters due to the shared dicarboxylic backbone. The specificity of the antibody used is the critical determinant of the extent of cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, cross-reactivity is more accurately termed as interference. This can occur if a compound co-elutes with the analyte of interest and shares similar mass spectral fragments. While GC-MS is generally more specific than immunoassays, structurally similar compounds like isomers or related esters can potentially interfere if the chromatographic separation is not optimal or if they produce common fragment ions upon electron ionization. For accurate quantification, it is crucial to develop a separation method that resolves this compound from other potentially interfering compounds in the sample matrix.
Hypothetical Cross-Reactivity Data
The following table is a hypothetical representation of how cross-reactivity data for this compound and its potential alternatives could be presented. The values are for illustrative purposes only and would need to be determined experimentally.
| Compound | Assay Type | Target Analyte | % Cross-Reactivity (IC50 Analyte / IC50 Competitor) x 100 |
| This compound | Competitive ELISA | Glutaric Acid | To be determined |
| 3-Methylglutaric Acid | Competitive ELISA | Glutaric Acid | To be determined |
| Dimethyl Glutarate | Competitive ELISA | Glutaric Acid | To be determined |
| Dimethyl Succinate | Competitive ELISA | Glutaric Acid | To be determined |
| This compound | GC-MS | - | Assess for co-elution and spectral overlap |
| Dimethyl Glutarate | GC-MS | - | Assess for co-elution and spectral overlap |
Experimental Protocols
To generate the necessary cross-reactivity data for this compound, the following experimental approaches are recommended.
Cross-Reactivity Assessment by Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of this compound in a competitive ELISA designed for a structurally related analyte (e.g., Glutaric Acid).
1. Reagents and Materials:
-
Microtiter plates coated with the target analyte-protein conjugate (e.g., Glutaric Acid-BSA).
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
This compound and other potential cross-reactants.
-
Standard solutions of the target analyte.
2. Procedure:
-
Blocking: Block the coated microtiter plates with blocking buffer for 1-2 hours at room temperature.
-
Preparation of Standards and Competitors: Prepare serial dilutions of the standard analyte and the potential cross-reactants (including this compound).
-
Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the competitor to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates multiple times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate until a color change is observed.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for both the standard and the competitors. Determine the IC50 value (concentration that causes 50% inhibition) for each compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity = (IC50 of standard / IC50 of competitor) x 100).
Interference Assessment by GC-MS
This protocol describes a general method for analyzing dicarboxylic acid esters like this compound by GC-MS and assessing potential interference from structurally similar compounds.[1][2]
1. Sample Preparation and Derivatization (if analyzing the corresponding acid):
-
If starting with the diacid (3-methylglutaric acid), derivatization to its dimethyl ester is necessary to increase volatility for GC analysis. A common method is esterification using BF3/methanol.[3][4]
-
For this compound, derivatization may not be necessary, but a sample clean-up procedure like liquid-liquid extraction or solid-phase extraction might be required depending on the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating dicarboxylic acid esters (e.g., a mid-polar column).
-
Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound from potential interferents.
3. Procedure:
-
Injection: Inject a known amount of the sample or standard solution into the GC.
-
Separation: The compounds are separated based on their boiling points and interaction with the column stationary phase as they pass through the GC column.
-
Ionization and Fragmentation: As the separated compounds elute from the column, they enter the mass spectrometer where they are ionized by electron impact, causing them to fragment in a reproducible manner.
-
Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio.
-
Data Analysis:
-
Identify the retention time and mass spectrum of the this compound standard.
-
Analyze the sample chromatogram to check for any peaks eluting at or near the retention time of the target analyte.
-
Examine the mass spectrum of any co-eluting peaks to see if they share significant fragment ions with this compound, which would indicate potential interference.
-
Visualizations
The following diagrams illustrate the logical workflow for assessing cross-reactivity.
References
Comparing the efficacy of different enzymes for the hydrolysis of Dimethyl 3-methylglutarate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrolysis of prochiral diesters is a cornerstone of modern asymmetric synthesis, providing access to valuable chiral building blocks for the pharmaceutical industry. Dimethyl 3-methylglutarate, upon selective hydrolysis, yields optically active 3-methylglutaric acid monoesters, which are key intermediates in the synthesis of various therapeutic agents. This guide provides a comparative analysis of the efficacy of three common enzymes—Pig Liver Esterase (PLE), Candida antarctica Lipase B (CALB), and Aspergillus niger Lipase (ANL)—for this critical transformation. The information presented is collated from available experimental data to aid in the selection of the most suitable biocatalyst for specific research and development needs.
Enzyme Performance Comparison
| Enzyme | Substrate | Conversion Rate (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Optimal pH | Optimal Temperature (°C) |
| Pig Liver Esterase (PLE) | Dimethyl 3-substituted glutarates | Moderate to High | 16 - 40[1] | Variable | 7.0 - 8.0 | 25 - 37 |
| Candida antarctica Lipase B (CALB) | 3-Methylglutarates | Variable | Generally low to moderate[2] | Variable | 7.0 | 30 - 50 |
| Aspergillus niger Lipase (ANL) | General esters | Variable | Not Reported | Variable | 4.0 - 7.0 | 30 - 40 |
Note: The enantioselectivity of enzymes, particularly PLE and CALB, towards 3-methylglutarates is often modest due to the small size of the methyl substituent, which provides a weak steric basis for chiral recognition in the enzyme's active site[2].
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are generalized protocols for the enzymatic hydrolysis of this compound based on common practices for these enzymes. Researchers should optimize these conditions for their specific experimental setup.
Pig Liver Esterase (PLE) Catalyzed Hydrolysis
-
Enzyme Preparation: Prepare a stock solution of Pig Liver Esterase (e.g., 10 mg/mL) in a phosphate buffer (0.1 M, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel, dissolve this compound (1 mmol) in a mixture of the phosphate buffer (20 mL) and a co-solvent such as acetone or DMSO (1-5% v/v) to aid substrate solubility.
-
Initiation of Reaction: Add the PLE stock solution to the reaction mixture to achieve a final enzyme concentration of 0.1-1 mg/mL.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and enantiomeric excess of the product.
-
Work-up: Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to pH 2-3 with dilute HCl. Extract the product into the organic layer, dry the organic phase (e.g., with anhydrous Na₂SO₄), and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the resulting monoester by column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Candida antarctica Lipase B (CALB) Catalyzed Hydrolysis
-
Enzyme Form: Use immobilized CALB (e.g., Novozym 435) for ease of separation and reuse.
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene, 20 mL), add a minimal amount of aqueous buffer (0.1 M phosphate buffer, pH 7.0) to provide the necessary water for hydrolysis (typically 1-5% v/v).
-
Initiation of Reaction: Add the immobilized CALB (typically 10-50% by weight of the substrate) to the reaction mixture.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40°C) with shaking or stirring.
-
Monitoring and Work-up: Monitor the reaction as described for the PLE-catalyzed hydrolysis. After the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Product Isolation: Isolate the product from the filtrate by solvent evaporation and subsequent purification, as described for the PLE reaction.
Aspergillus niger Lipase (ANL) Catalyzed Hydrolysis
-
Enzyme Solution: Prepare a solution of Aspergillus niger lipase in a suitable buffer. The optimal pH for ANL can be in the acidic range (pH 4.0-6.0).
-
Reaction Setup: Dissolve this compound (1 mmol) in the selected buffer (20 mL). A co-solvent may be used if necessary.
-
Reaction Initiation: Add the ANL solution to the substrate mixture.
-
Incubation: Maintain the reaction at the optimal temperature for ANL (e.g., 35°C) with agitation.
-
Monitoring and Work-up: Follow the same procedure as for the PLE-catalyzed reaction for monitoring and product isolation.
Visualizing the Process
To better understand the experimental workflow and the logical relationships in enzyme selection, the following diagrams are provided.
References
Spectroscopic Fingerprints: A Comparative Analysis of Dimethyl 3-methylglutarate and Its Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of Dimethyl 3-methylglutarate from its key isomers, Dimethyl 2-methylglutarate and Dimethyl 4-methylglutarate. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
In the realm of chemical research and pharmaceutical development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to significant variations in chemical reactivity, biological activity, and toxicological profiles. This guide focuses on the spectroscopic analysis of this compound and its structural isomers, Dimethyl 2-methylglutarate and Dimethyl 4-methylglutarate. By leveraging the distinct electronic and vibrational environments of each molecule, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for their unambiguous differentiation.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired to elucidate the structural nuances of the isomers.
Sample Preparation: A 5-10 mg sample of each isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy was employed to identify the characteristic vibrational modes of the functional groups present in the isomers.
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
Instrumentation and Parameters:
-
Spectrometer: Agilent Cary 630 FTIR spectrometer with a diamond ATR accessory.
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to determine the molecular weight and fragmentation patterns of the isomers, aiding in their identification.
Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution of each isomer in dichloromethane was prepared for injection.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data obtained for this compound and its isomers.
| Spectroscopic Technique | This compound | Dimethyl 2-methylglutarate | Dimethyl 4-methylglutarate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.67 (s, 6H, 2 x OCH₃), 2.40-2.20 (m, 5H), 1.00 (d, 3H, J=6.5 Hz, CH₃) | δ 3.68 (s, 3H, OCH₃), 3.66 (s, 3H, OCH₃), 2.70 (m, 1H), 2.40-2.20 (m, 2H), 1.95 (m, 2H), 1.20 (d, 3H, J=7.0 Hz, CH₃) | Data not explicitly found in search results, but predicted to have a more complex pattern due to the chiral center at C4. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 51.6 (OCH₃), 41.0 (CH₂), 29.5 (CH), 19.5 (CH₃) | δ 175.5 (C=O), 172.0 (C=O), 51.8 (OCH₃), 51.5 (OCH₃), 38.0 (CH), 31.0 (CH₂), 29.0 (CH₂), 16.5 (CH₃) | Data not explicitly found in search results. |
| IR (ATR, cm⁻¹) | ~2950 (C-H str), 1735 (C=O str), ~1200 & ~1170 (C-O str)[1][2] | ~2950 (C-H str), 1735 (C=O str), ~1200 & ~1170 (C-O str)[1][2] | Expected to show similar characteristic ester peaks.[1][2] |
| Mass Spectrometry (EI) | m/z (%): 174 (M+), 143, 114, 101, 74, 59[3] | m/z (%): 174 (M+), 143, 114, 88, 59 | Data not explicitly found in search results. |
Analysis and Interpretation
The differentiation of these isomers is readily achievable through a combined analysis of their spectroscopic data.
-
¹H NMR: The symmetry of this compound results in a simpler spectrum with a single singlet for the two equivalent methoxy groups. In contrast, Dimethyl 2-methylglutarate displays two distinct singlets for its non-equivalent methoxy groups. The chemical shift and splitting pattern of the methyl group and the adjacent protons are also characteristic for each isomer.
-
¹³C NMR: The number of unique carbon signals directly reflects the symmetry of each isomer. This compound, with its plane of symmetry, will show fewer signals than the less symmetrical Dimethyl 2-methylglutarate.
-
IR Spectroscopy: While the IR spectra of all three isomers are expected to be broadly similar, exhibiting characteristic strong carbonyl (C=O) stretching vibrations around 1735 cm⁻¹ and C-O stretching bands, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation with a reference database.[1][2]
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 174 confirms the molecular formula for all isomers. However, their fragmentation patterns will differ based on the position of the methyl group, leading to characteristic fragment ions. For example, the relative abundances of key fragments can be used to distinguish between the isomers.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the confident and accurate identification of this compound and its isomers, a critical step in ensuring the quality and safety of chemical and pharmaceutical products.
References
- 1. Methyl 3,3-dimethylpent-4-enoate(63721-05-1) 1H NMR [m.chemicalbook.com]
- 2. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
A Comparative Analysis of the Physical Properties of Methyl- and Ethyl-Branched Diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physical properties of methyl- and ethyl-branched diesters, compounds of significant interest in various applications, including as lubricants, plasticizers, and formulation excipients. Understanding the influence of the type of alkyl branching on the physical characteristics of these molecules is crucial for selecting the optimal compound for specific performance requirements. This analysis is supported by experimental data compiled from various scientific sources.
Introduction to Branched Diesters
Diesters are compounds formed from a dicarboxylic acid and two alcohol molecules. Branching in the alcohol moiety, specifically the presence of methyl or ethyl groups near the ester linkage, significantly influences the molecule's physical properties. This branching disrupts the regular packing of the molecules, which in turn affects properties such as melting point, boiling point, viscosity, and density. Generally, increased branching leads to lower melting and boiling points and reduced viscosity compared to their linear counterparts.[1]
This guide focuses on the comparative effects of methyl versus ethyl branching. While direct comparative studies across a wide range of diesters are limited, this document synthesizes available data for representative compounds and elucidates the general principles governing their physical behavior.
Data Presentation: Physical Properties
The following tables summarize the available quantitative data for the physical properties of representative methyl- and ethyl-branched diesters. It is important to note that the data has been compiled from various sources and may not have been collected under identical experimental conditions. Therefore, direct comparisons should be made with this in mind.
Table 1: Comparison of Adipate Diesters
| Property | Di-(2-methylpropyl) Adipate (Methyl-Branched) | Bis(2-ethylhexyl) Adipate (Ethyl-Branched) |
| Molecular Formula | C14H26O4 | C22H42O4 |
| Molar Mass ( g/mol ) | 258.35 | 370.6 |
| Melting Point (°C) | -20 | -67.8[2] |
| Boiling Point (°C) | 278-280 | 417[2] |
| Density (g/cm³) | 0.9534 @ 19°C | 0.922 @ 20°C[2] |
| Viscosity | Not available in searched results | Not available in searched results |
Table 2: Comparison of Sebacate Diesters
| Property | Di-(2-ethylbutyl) Sebacate (Ethyl-Branched) | Di-(2-ethylhexyl) Sebacate (Ethyl-Branched) |
| Molecular Formula | C22H42O4 | C26H50O4 |
| Molar Mass ( g/mol ) | 370.58 | 426.68 |
| Pour Point (°C) | -44[3] | -60[3] |
| Viscosity @ 40°C (cSt) | 11.34[4] | 11.71[4] |
| Viscosity @ 100°C (cSt) | 3.3[4] | 4.9[4] |
| Viscosity Index | Not available in searched results | Not available in searched results |
| Flash Point (°C) | Not available in searched results | 210 (open cup)[5] |
| Density (g/mL) | Not available in searched results | 0.914 @ 25°C[6] |
Experimental Protocols
The data presented in this guide are based on standard experimental methodologies for determining the physical properties of chemical compounds. Below are detailed descriptions of the typical protocols used for the key experiments cited.
Determination of Melting Point
Methodology: The melting point is typically determined using a capillary method. A small, powdered sample of the crystalline diester is packed into a thin-walled capillary tube. The capillary is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point range. For more precise measurements, Differential Scanning Calorimetry (DSC) can be used, where the heat flow to the sample is measured as a function of temperature.
Determination of Boiling Point
Methodology: The boiling point is determined by distillation. The liquid diester is placed in a distillation flask, and heat is applied. The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point at the given atmospheric pressure.
Determination of Density
Methodology: The density of liquid diesters is commonly measured using a pycnometer or a digital density meter.
-
Pycnometer Method: A pycnometer of a known volume is weighed empty, then filled with the sample liquid and weighed again at a specific temperature. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period and is calculated by the instrument's software.
Determination of Viscosity
Methodology: The kinematic viscosity of the diesters is typically determined using a capillary viscometer, such as an Ubbelohde viscometer, following standard methods like ASTM D445. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. Dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the fluid.[7]
Determination of Pour Point
Methodology: The pour point is determined according to standard methods such as ASTM D97.[8][9] The sample is cooled inside a test jar at a specified rate. At every 3°C interval, the jar is removed and tilted to see if the sample flows. The lowest temperature at which movement of the oil is observed is recorded. The pour point is then calculated as 3°C above this temperature.[9][10][11]
Visualizations
Synthesis of Branched Diesters
The general synthesis of branched diesters involves the esterification of a dicarboxylic acid with a branched alcohol in the presence of an acid catalyst.
Caption: General workflow for the synthesis of branched diesters.
Logical Relationship between Branching and Physical Properties
The degree and type of branching in diesters have a predictable effect on their physical properties. Increased branching generally leads to a decrease in intermolecular forces.
References
- 1. mdpi.com [mdpi.com]
- 2. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. users.metu.edu.tr [users.metu.edu.tr]
- 8. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 9. azom.com [azom.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. Pour Point Test in the Oil and Gas Industry: Importance and the Role of BNTI04-05 device of Termex | تامین کننده تجهیزات آزمایشگاهی، مواد شیمیایی [artinazma.net]
Safety Operating Guide
Proper Disposal of Dimethyl 3-Methylglutarate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling dimethyl 3-methylglutarate for disposal, it is crucial to wear appropriate personal protective equipment (PPE). Based on data for similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
Ensure adequate ventilation in the work area to minimize inhalation of any potential vapors. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for structurally related compounds, which can serve as a reference for handling and disposal considerations. It is important to note that these values are for similar chemicals and may not exactly represent the properties of this compound.
| Property | 3,3-Dimethylglutaric acid | Dimethyl glutarate |
| Physical State | Solid | Liquid |
| Melting Point/Range | 98 - 102 °C / 208.4 - 215.6 °F[1] | -37 °C / -34.6 °F[2] |
| Boiling Point/Range | 290 °C / 554 °F @ 760 mmHg[1] | 210 - 215 °C / 410 - 419 °F @ 760 mmHg[2] |
| Flash Point | Not available[1] | 103 °C / 217.4 °F[2] |
| Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation[1] | Harmful to aquatic life[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[1][3] | Offer surplus and non-recyclable solutions to a licensed disposal company[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a chemical waste stream. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Classification:
- Treat this compound as a chemical waste.
- Consult your institution's EHS department for specific classification. Based on data for a related compound, it may be classified as harmful to aquatic life[3].
2. Containerization and Labeling:
- Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer the waste to a compatible, leak-proof container.
- Label the container clearly with the full chemical name: "this compound" and the CAS number "19013-37-7".
- Add a "Hazardous Waste" label as required by your institution and local regulations.
3. Storage:
- Store the labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
- Ensure the storage area is away from incompatible materials.
4. Waste Pickup and Disposal:
- Arrange for a pickup with your institution's licensed hazardous waste disposal contractor.
- Provide the waste manifest with all necessary information about the chemical.
- The ultimate disposal method will be determined by the licensed disposal company, which may include incineration or other approved methods[1][3][4].
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific guidelines and the chemical's safety data sheet.
References
Personal protective equipment for handling Dimethyl 3-methylglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethyl 3-methylglutarate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices to minimize exposure and mitigate potential risks. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[1]
Physicochemical and Safety Data
A summary of key quantitative data for this compound and the closely related Dimethyl glutarate is provided below for easy reference and comparison.
| Property | This compound | Dimethyl glutarate |
| Molecular Formula | C₈H₁₄O₄ | C₇H₁₂O₄ |
| Molecular Weight | 174.19 g/mol | 160.17 g/mol |
| CAS Number | 19013-37-7 | 1119-40-0 |
| Appearance | Not specified (likely liquid) | Colorless liquid |
| Boiling Point | 110 °C at 25 hPa | 210 - 215 °C at 760 mmHg |
| Density | 1.052 g/mL at 25 °C | 1.087 g/mL |
| Flash Point | Not specified | 103 °C (217.4 °F) |
| Explosive Limits | Forms explosive mixtures with air on intense heating.[1] | Lower: 0.9%, Upper: 7.9% |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to ensure personal safety and prevent contamination.
-
Eye and Face Protection :
-
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
In cases of potential splashing, a face shield should be worn in addition to safety goggles.
-
-
Skin and Body Protection :
-
A standard laboratory coat must be worn and kept buttoned.
-
Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[2] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Long pants and closed-toe shoes are required to protect the skin on the lower body and feet.
-
-
Respiratory Protection :
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[2]
-
If there is a risk of generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation :
-
Ensure that a safety data sheet (SDS) for this compound is accessible.
-
Verify that an eyewash station and safety shower are readily available and unobstructed.
-
Don all required personal protective equipment as detailed above.
-
Work within a well-ventilated area, preferably inside a chemical fume hood.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek medical attention.[2]
-
Skin Contact : Take off immediately all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water.
-
Inhalation : Move the individual to fresh air.[1]
-
Ingestion : Rinse the mouth with water and then drink plenty of water.[2] Do not induce vomiting. Seek medical attention if symptoms occur.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Do not pour down the drain or dispose of in regular trash.
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
